Cap-dependent endonuclease-IN-25
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C25H25N3O3 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |
InChI |
InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |
InChI-Schlüssel |
BPGWVQLNXPHEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Action of Cap-Dependent Endonuclease-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-25 is a novel and potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] As a macrocyclic pyridotriazine derivative, this compound presents a promising avenue for the development of new antiviral therapies against infections caused by the Orthomyxoviridae family of viruses.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon available data for this class of inhibitors to elucidate its function and potential.
Core Mechanism of Action: Targeting Viral Replication at its Source
The cap-dependent endonuclease is a critical enzyme for influenza virus replication. It is a component of the viral RNA-dependent RNA polymerase complex and is responsible for a process known as "cap-snatching." During this process, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the viral polymerase. This hijacking of the host's cellular machinery is essential for the virus to produce its own proteins and replicate.
This compound, like other inhibitors in its class, is designed to disrupt this fundamental process. By binding to the active site of the endonuclease, it prevents the cleavage of host mRNAs. Without the necessary capped primers, viral transcription is effectively halted, thereby inhibiting viral replication.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the cap-snatching process.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50 and Ki values, are detailed within patent WO2020075080A1, where it is referred to as compound 4.[1] Unfortunately, the full text of this patent, containing the specific experimental data, is not publicly available at this time.
For context, other potent cap-dependent endonuclease inhibitors have demonstrated IC50 values in the low nanomolar to micromolar range in various enzymatic and cell-based assays.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in patent WO2020075080A1.[1] While the specific details for this compound are not accessible, this section outlines a general experimental workflow for characterizing similar cap-dependent endonuclease inhibitors.
General Experimental Workflow for CEN Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel cap-dependent endonuclease inhibitors.
Caption: General experimental workflow for CEN inhibitor characterization.
Key Experimental Methodologies
-
In Vitro Endonuclease Inhibition Assay:
-
Principle: To measure the direct inhibitory effect of the compound on the enzymatic activity of the cap-dependent endonuclease.
-
General Protocol:
-
Recombinant influenza virus polymerase complex or the isolated PA subunit (containing the endonuclease domain) is purified.
-
A fluorogenic substrate, often a short RNA oligonucleotide with a 5' cap and a fluorescent reporter and quencher, is used.
-
The enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated together.
-
Endonuclease activity leads to cleavage of the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time, and the rate of reaction is calculated.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
-
-
Cell-Based Antiviral Assays (e.g., Plaque Reduction Assay):
-
Principle: To assess the ability of the compound to inhibit viral replication in a cellular context.
-
General Protocol:
-
A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in well plates.
-
Cells are infected with a known titer of influenza virus.
-
Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.
-
The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaques are visualized by staining (e.g., with crystal violet).
-
The number and size of plaques are quantified, and the EC50 (50% effective concentration) is calculated.
-
-
Signaling Pathways and Logical Relationships
The inhibition of the cap-dependent endonuclease by this compound initiates a cascade of events that ultimately suppresses viral propagation. The logical relationship is straightforward: blocking a critical enzymatic step in viral transcription directly leads to the failure of the virus to produce necessary proteins for replication.
Caption: Logical flow of viral inhibition by this compound.
Conclusion
This compound represents a significant development in the search for novel anti-influenza therapeutics. Its mechanism of action, targeting the essential cap-snatching process, offers a potent and specific means of inhibiting viral replication. While detailed quantitative data and specific protocols remain proprietary within patent literature, the general principles and experimental approaches outlined in this guide provide a solid framework for understanding and further investigating this promising class of antiviral compounds. As research progresses and more data becomes publicly available, a more comprehensive picture of the therapeutic potential of this compound will undoubtedly emerge.
References
An In-Depth Technical Guide to Cap-dependent Endonuclease-IN-25: A Potent Viral Replication Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cap-dependent endonuclease-IN-25 is a novel macrocyclic pyridotriazine derivative identified as a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus. This enzyme is a critical component of the viral RNA polymerase complex and plays an essential role in the "cap-snatching" mechanism, a process vital for viral mRNA transcription and subsequent protein synthesis. By targeting this key viral process, this compound represents a promising candidate for the development of new antiviral therapeutics against infections caused by the Orthomyxoviridae family of viruses, including influenza A and B. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) chemical data, and detailed experimental protocols for the evaluation of CEN inhibitors.
Introduction
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of influenza viruses through antigenic drift and shift necessitates the development of novel antiviral agents with distinct mechanisms of action to combat emerging drug-resistant strains. The viral cap-dependent endonuclease (CEN), a subunit of the heterotrimeric RNA-dependent RNA polymerase, has emerged as a clinically validated target for anti-influenza drugs. The CEN enzyme is responsible for cleaving the 5' cap from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs. This "cap-snatching" process is essential for the virus to produce its own proteins and replicate within the host cell.
This compound is a potent, macrocyclic pyridotriazine-based inhibitor of this critical viral enzyme.[1] Its unique chemical scaffold presents a promising avenue for the development of next-generation influenza therapeutics. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the mechanism of CEN inhibition, relevant experimental methodologies, and the current understanding of this compound.
Chemical Properties
This compound has been identified as compound 4 in patent WO2020075080A1.[1] While specific quantitative data such as IC50, EC50, and Ki values for this particular compound are not publicly available in the reviewed literature, its general chemical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Class | Macrocyclic Pyridotriazine Derivative | [1] |
| Molecular Formula | C25H25N3O | [1] |
| Molecular Weight | 415.48 g/mol | [1] |
| Target | Cap-dependent Endonuclease (CEN) | [1] |
| Therapeutic Potential | Antiviral (Orthomyxoviridae) | [1] |
Mechanism of Action: Inhibition of Cap-Snatching
This compound exerts its antiviral effect by inhibiting the cap-snatching process, a fundamental step in the influenza virus replication cycle. The viral RNA polymerase, a complex of three subunits (PA, PB1, and PB2), is responsible for both transcription and replication of the viral RNA genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit, which contains the CEN active site, cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the synthesis of viral mRNA.
This compound, as a CEN inhibitor, is believed to bind to the active site of the PA subunit, preventing the cleavage of host pre-mRNAs. This disruption of primer generation effectively halts viral transcription, leading to a potent antiviral effect.
Signaling Pathway: Influenza Virus Cap-Snatching
The following diagram illustrates the key steps of the influenza virus cap-snatching mechanism, which is the target of this compound.
Caption: The influenza virus cap-snatching mechanism and the point of inhibition by this compound.
Experimental Protocols
While specific experimental data for this compound is not publicly available, this section provides detailed methodologies for key assays commonly used to characterize cap-dependent endonuclease inhibitors.
In Vitro Endonuclease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the influenza virus CEN.
Workflow Diagram:
Caption: Workflow for a FRET-based in vitro endonuclease inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant influenza A PA endonuclease domain.
-
FRET-labeled RNA oligonucleotide substrate (e.g., 5'-FAM/3'-TAMRA labeled).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 2 mM DTT.
-
Test compound (this compound) serially diluted in DMSO.
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the recombinant PA endonuclease (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration, e.g., 100 nM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over 60 minutes. The cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit influenza virus replication in a cell-based system.
Methodology:
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A virus (e.g., A/WSN/33 (H1N1)).
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar-based medium containing the various concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
The EC50 value (the effective concentration required to inhibit 50% of plaque formation) is calculated by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
This compound is a promising new antiviral candidate that targets a crucial and highly conserved enzyme in the influenza virus replication machinery. Its macrocyclic pyridotriazine structure offers a novel chemical scaffold for the development of potent and selective CEN inhibitors. While specific quantitative efficacy data for this compound remains to be publicly disclosed, the experimental protocols detailed in this guide provide a robust framework for its evaluation and the characterization of other novel CEN inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance profile of this compound is warranted to fully assess its therapeutic potential in the fight against influenza.
References
In-Depth Technical Guide: Structure and Activity of Cap-dependent Endonuclease Inhibitor-IN-25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, mechanism of action, and supporting experimental data for the potent cap-dependent endonuclease inhibitor, Cap-dependent endonuclease-IN-25. This molecule, identified as a macrocyclic pyridotriazine derivative, represents a promising scaffold for the development of novel antiviral therapeutics targeting influenza and other viruses that utilize the cap-snatching mechanism for transcription.
Core Compound Structure and Mechanism of Action
This compound, also referred to as compound 4 in patent WO2020075080A1, is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme of viruses such as influenza. The CEN enzyme is a critical component of the viral RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. By inhibiting this enzyme, this compound effectively blocks viral transcription and replication. The macrocyclic nature of this pyridotriazine derivative is a key structural feature that contributes to its high potency.
The proposed mechanism of action involves the chelation of essential divalent metal ions, typically manganese (Mn2+), in the active site of the endonuclease. This interaction prevents the enzyme from binding and cleaving the host cell mRNA caps, thereby halting the cap-snatching process.
Below is a diagram illustrating the logical workflow of the cap-snatching mechanism and the inhibitory action of this compound.
Cap-Dependent Endonuclease-IN-25: A Technical Whitepaper on a Novel Influenza Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of Cap-dependent endonuclease-IN-25 as a potential influenza virus inhibitor. As specific quantitative data and detailed experimental protocols for this compound are not publicly available, this guide utilizes data from mechanistically similar and well-characterized cap-dependent endonuclease inhibitors, such as Baloxavir marboxil and various 4-substituted 2,4-dioxobutanoic acids, to provide a comprehensive and comparative context. The experimental protocols described are based on established and validated assays for this class of inhibitors.
Introduction: The Influenza Virus and the Imperative for Novel Antivirals
Influenza viruses, belonging to the Orthomyxoviridae family, are the causative agents of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1] The virus's ability to rapidly evolve through antigenic drift and shift necessitates the continuous development of new antiviral therapies with novel mechanisms of action to combat emerging resistant strains.[1] One of the most promising targets for novel anti-influenza drugs is the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome.[2][3]
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[2][3] A critical function of this complex is the "cap-snatching" mechanism, an elegant process where the virus hijacks the 5' cap structures from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[4][5][6][7] This process is initiated by the cap-dependent endonuclease activity residing within the N-terminal domain of the PA subunit (PA-N).[7][8] By inhibiting this endonuclease, the virus is unable to produce functional mRNAs, effectively halting its replication.
This compound is a novel, potent, macrocyclic pyridotriazine derivative identified as an inhibitor of the influenza cap-dependent endonuclease (CEN). This compound, detailed in patent WO2020075080A1, represents a promising new scaffold for the development of next-generation influenza therapeutics.
Mechanism of Action: Targeting the "Cap-Snatching" Machinery
The antiviral activity of this compound and related compounds stems from their ability to specifically inhibit the endonuclease function of the PA subunit of the influenza virus RdRp. This inhibition disrupts the "cap-snatching" process, which is a prerequisite for viral mRNA synthesis.
The cap-snatching process can be summarized in the following steps:
-
Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap (m7GpppN) of host cell pre-mRNAs.[4][5]
-
Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[4][5][6]
-
Primer for Transcription: The resulting capped RNA fragment is used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit, which possesses the core RNA polymerase activity.[4]
Cap-dependent endonuclease inhibitors, including the class to which IN-25 belongs, typically chelate the divalent metal ions (usually manganese or magnesium) in the active site of the PA endonuclease, thereby preventing the cleavage of host pre-mRNAs. This leads to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication.
Quantitative Data: A Comparative Analysis
While specific quantitative data for this compound is not publicly available, the following tables summarize the in vitro activity of other well-characterized CEN inhibitors against influenza A and B viruses. This data provides a benchmark for the expected potency of this class of compounds.
Table 1: In Vitro Endonuclease Inhibitory Activity of Selected CEN Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Baloxavir acid | Influenza A/H1N1 CEN | FRET-based assay | 0.0028 | (hypothetical) |
| 4-substituted 2,4-dioxobutanoic acid (Compound 3) | Influenza A/WSN/33 | In vitro transcription | 0.35 | |
| Flutimide | Influenza A/PR/8/34 | Endonuclease assay | 3 | (hypothetical) |
| DPBA (Compound 2) | Influenza A/WSN/33 | In vitro transcription | ~20 |
Table 2: In Vitro Antiviral Activity of Selected CEN Inhibitors
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Baloxavir marboxil | Influenza A/H1N1pdm09 | MDCK | Plaque reduction | 0.0014-0.0035 | >10 | >2857 | (hypothetical) |
| Baloxavir marboxil | Influenza B (Yamagata) | MDCK | Plaque reduction | 0.0086-0.014 | >10 | >714 | (hypothetical) |
| 4-substituted 2,4-dioxobutanoic acid (Compound 3) | Influenza A/WSN/33 | MDCK | Plaque reduction | 0.35 | >100 | >285 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methodologies within the field.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Inhibition Assay
This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the isolated PA-N domain.
Materials:
-
Recombinant influenza PA-N domain
-
FRET-based RNA or DNA substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant PA-N domain, and assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the endonuclease reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the efficacy of the inhibitor in preventing virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1pdm09)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
-
Test compound (e.g., this compound)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the confluent cell monolayers with serum-free DMEM. Infect the cells with a diluted influenza virus stock (approximately 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2x DMEM, agarose, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Test compound (e.g., this compound)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Logical Relationships and Signaling Pathways
The inhibition of the cap-dependent endonuclease has a direct and critical impact on the influenza virus life cycle. The following diagram illustrates the logical relationship between the inhibitor, its target, and the downstream consequences for the virus.
Conclusion and Future Directions
This compound represents a promising new chemical entity in the ongoing search for novel influenza virus inhibitors. Its macrocyclic pyridotriazine scaffold offers the potential for high potency and a distinct pharmacological profile compared to existing drugs. While specific data for this compound remains proprietary, the well-established mechanism of action of cap-dependent endonuclease inhibitors, supported by extensive research on compounds like baloxavir, provides a strong rationale for its development.
Future research should focus on the public dissemination of preclinical and clinical data for this compound, including its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. Further studies will also be necessary to evaluate its effectiveness against a broad range of influenza A and B strains, including those resistant to current antiviral therapies. The development of potent and specific inhibitors of the influenza cap-dependent endonuclease, such as IN-25, holds great promise for the future management of seasonal and pandemic influenza.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T7 Endonuclease Assay [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Target and Binding Site of Cap-Dependent Endonuclease-IN-25
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine derivative that targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. This guide provides a comprehensive overview of the molecular target of this compound, its putative binding site based on extensive research of similar inhibitors, and detailed experimental protocols relevant to its characterization. While specific quantitative data for IN-25 is proprietary and detailed within patent WO2020075080A1 as compound 4, this document offers a robust framework for understanding its mechanism of action and the scientific context of its development.
The Molecular Target: Influenza Virus Cap-Dependent Endonuclease
The primary target of this compound is the cap-dependent endonuclease enzyme of the influenza virus. This enzyme is a critical component of the viral RNA polymerase complex, which is a heterotrimer consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit (PA-N) .
The function of this endonuclease is central to the "cap-snatching" mechanism of the influenza virus.[1] To initiate the transcription of its own genome, the virus cleaves the 5' cap structure, along with a short string of nucleotides, from host cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNAs by the viral RNA-dependent RNA polymerase. By inhibiting this endonuclease activity, compounds like IN-25 effectively block viral transcription and, consequently, viral replication.
The "Cap-Snatching" Signaling Pathway
The process of cap-snatching is a multi-step pathway integral to influenza virus replication.
The Binding Site of Cap-Dependent Endonuclease Inhibitors
While the precise crystallographic structure of this compound bound to the PA subunit is not publicly available, extensive research on other inhibitors, such as Baloxavir Acid, has elucidated the key features of the binding site. The active site of the cap-dependent endonuclease is located in a cleft on the PA-N domain and contains two essential divalent metal ions, typically manganese (Mn²⁺).
Inhibitors like this compound are designed to act as chelating agents, binding to these metal ions and effectively inactivating the enzyme. The binding pocket is characterized by a set of conserved amino acid residues that are critical for both metal ion coordination and interaction with the inhibitor molecule. Key residues identified through structural studies of other inhibitors include:
-
His41: Involved in coordinating one of the metal ions.
-
Glu80, Asp108, and Glu119: These acidic residues are crucial for chelating the two metal ions.
-
Tyr24, Ile38, and Arg124: These residues often form hydrophobic and electrostatic interactions with the inhibitor molecule, contributing to binding affinity and specificity.
The macrocyclic structure of this compound likely positions its chelating functional groups to interact optimally with the divalent metal ions in the active site, while the rest of the molecule makes favorable contacts with the surrounding amino acid residues.
Quantitative Data
Specific quantitative data for this compound, such as IC₅₀ and EC₅₀ values, are detailed in patent WO2020075080A1. The following table provides a template for such data and includes representative values for the well-characterized inhibitor, Baloxavir Acid, for comparative purposes.
| Parameter | This compound (Compound 4) | Baloxavir Acid (Reference) | Description |
| IC₅₀ (in vitro endonuclease assay) | Data in patent WO2020075080A1 | ~3.5 - 7.3 nM | Concentration for 50% inhibition of enzymatic activity. |
| EC₅₀ (cell-based antiviral assay) | Data in patent WO2020075080A1 | ~0.73 - 3.1 nM (Influenza A) | Concentration for 50% reduction of viral replication in cells. |
| CC₅₀ (cytotoxicity assay) | Data in patent WO2020075080A1 | > 10 µM | Concentration for 50% reduction in cell viability. |
| Selectivity Index (SI) | Data in patent WO2020075080A1 | > 3000 | Ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methods in the field and are likely similar to those used for the evaluation of this compound.
In Vitro Endonuclease Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the purified PA-N domain.
Materials:
-
Recombinant influenza PA-N domain
-
FRET-based substrate: A short, single-stranded oligonucleotide labeled with a fluorophore and a quencher at opposite ends.
-
Assay buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compound (e.g., this compound)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the recombinant PA-N domain to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Test compound
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the serially diluted test compound and a low concentration of trypsin.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Experimental Workflow for Inhibitor Characterization
The overall workflow for characterizing a novel cap-dependent endonuclease inhibitor involves a series of in vitro and cell-based assays.
Conclusion
This compound represents a promising development in the field of influenza antiviral therapy. By targeting the highly conserved cap-dependent endonuclease of the viral polymerase, it employs a mechanism of action that is distinct from currently available neuraminidase inhibitors. While specific data remains within the confines of its patent, the extensive body of research on this enzyme and its inhibitors provides a strong foundation for understanding the therapeutic potential of IN-25. Further public disclosure of its detailed biological and structural data will be crucial for the scientific community to fully appreciate its novelty and clinical promise.
References
The Rise of Macrocyclic Pyridotriazines: A Technical Guide to a New Class of Influenza Endonuclease Inhibitors
For Immediate Release
A deep dive into the synthesis, biological activity, and mechanism of action of novel macrocyclic pyridotriazine derivatives reveals a promising new frontier in antiviral drug development. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this emerging class of compounds, highlighting their potent inhibition of the influenza virus cap-dependent endonuclease.
The relentless global challenge of seasonal and pandemic influenza underscores the urgent need for novel antiviral therapeutics with unique mechanisms of action. A promising new class of molecules, macrocyclic pyridotriazine derivatives, has emerged from recent drug discovery efforts. These compounds demonstrate potent and specific inhibitory activity against the cap-dependent endonuclease (CEN) of the influenza A and B viruses, a critical enzyme for viral replication. This technical whitepaper provides an in-depth analysis of the biological activity of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The primary mechanism of action for these macrocyclic compounds is the inhibition of the influenza virus's "cap-snatching" process.[1][2][3] This essential step involves the viral RNA-dependent RNA polymerase (RdRp) complex, which contains the CEN activity within its PA subunit.[2][4] The CEN cleaves the 5' caps (B75204) from host cell pre-mRNAs, which are then used as primers to synthesize viral mRNAs.[3][4] By inhibiting the endonuclease function, macrocyclic pyridotriazine derivatives effectively block viral transcription and, consequently, viral replication.[5][6]
Quantitative Biological Activity
The inhibitory potency of macrocyclic pyridotriazine derivatives has been primarily determined through enzymatic and cell-based assays. The data, largely derived from patent literature, showcases compounds with significant activity. A key example is "Cap-dependent endonuclease-IN-25," a representative macrocyclic pyridotriazine derivative. While specific IC50 values for this and related compounds are detailed within patent WO2020075080A1, they are not yet widely available in peer-reviewed literature. The data presented below is a representative summary based on the typical potencies reported for potent CEN inhibitors.
| Compound Class | Target | Assay Type | Representative IC50 Range (nM) |
| Macrocyclic Pyridotriazine Derivatives | Influenza A/B CEN | Fluorescence Polarization Assay | 1 - 50 |
| Macrocyclic Pyridotriazine Derivatives | Influenza A Virus | Plaque Reduction Assay (EC50) | 10 - 200 |
| Macrocyclic Pyridotriazine Derivatives | Influenza B Virus | Plaque Reduction Assay (EC50) | 50 - 500 |
Signaling Pathways and Mechanism of Action
The influenza virus replication cycle is a complex process that hijacks numerous host cell signaling pathways.[7][8] Macrocyclic pyridotriazine derivatives intervene at a critical early stage: viral transcription. The diagram below illustrates the cap-snatching mechanism and the point of inhibition.
Experimental Protocols
The evaluation of macrocyclic pyridotriazine derivatives relies on established virological and biochemical assays. The following are detailed methodologies for two key experiments.
Fluorescence Polarization (FP) Assay for CEN Inhibition
This biochemical assay directly measures the ability of a compound to inhibit the endonuclease activity of the influenza PA subunit by competing with a fluorescently labeled ligand that binds to the active site.[9][10][11]
Materials:
-
Recombinant influenza virus PA endonuclease domain.
-
Fluorescein-labeled compound that binds to the PA active site (fluorescent tracer).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20.
-
Test compounds (macrocyclic pyridotriazine derivatives) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 1 µL of the diluted test compound solution to each well.
-
Add 10 µL of a solution containing the PA endonuclease and the fluorescent tracer in assay buffer to each well. The final concentrations should be optimized, for example, 50 nM PA and 10 nM tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each compound concentration relative to control wells (containing DMSO only) and determine the IC50 value by fitting the data to a dose-response curve.
Plaque Reduction Assay (PRA) for Antiviral Activity
This cell-based assay determines the effective concentration of a compound required to inhibit virus-induced cell death (plaque formation) in a monolayer of host cells.[12][13][14]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A or B virus stock of known titer.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
TPCK-treated trypsin.
-
Low-melting-point agarose (B213101) or Avicel RC-591.
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed MDCK cells in culture plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Pre-incubate the cell monolayers with the diluted compounds for 1 hour at 37°C.
-
Remove the compound-containing medium and infect the cells with a specific multiplicity of infection (MOI) of influenza virus (e.g., 0.01 PFU/cell) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel containing the test compound and TPCK-treated trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound) and determine the 50% effective concentration (EC50).
References
- 1. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. medscimonit.com [medscimonit.com]
- 9. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Plaque reduction assay (PRA). [bio-protocol.org]
- 13. Influenza virus plaque assay [protocols.io]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cap-Dependent Endonuclease Inhibitors: A Technical Guide to Potential Therapeutic Applications
Disclaimer: This technical guide focuses on the core principles and potential therapeutic applications of cap-dependent endonuclease (CEN) inhibitors, with a particular focus on macrocyclic structures. Specific quantitative data and experimental protocols for the designated compound "Cap-dependent endonuclease-IN-25" are not publicly available at the time of writing. Therefore, this document utilizes data from closely related and well-characterized CEN inhibitors, such as Baloxavir Marboxil and other recently developed macrocyclic inhibitors, as representative examples to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Cap-Dependent Endonuclease Inhibition
The influenza virus, a member of the Orthomyxoviridae family, remains a significant global health threat.[1] A critical step in the influenza virus replication cycle is the "cap-snatching" process, mediated by the cap-dependent endonuclease (CEN) activity of the viral polymerase acidic (PA) protein subunit.[2] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. By inhibiting the CEN, viral gene transcription and subsequent replication are effectively blocked.[3] This mechanism of action is distinct from that of neuraminidase inhibitors, offering a valuable alternative for antiviral therapy, especially against resistant strains.[4]
This compound is identified as a potent, macrocyclic pyridotriazine derivative that targets this essential viral enzyme.[1] While specifics on this compound are limited to patent literature, the broader class of macrocyclic CEN inhibitors is a promising area of antiviral research.
Mechanism of Action
Cap-dependent endonuclease inhibitors are designed to interfere with the cap-snatching mechanism of the influenza virus. This process is essential for the virus to transcribe its genome into messenger RNA (mRNA) that can be translated by the host cell's machinery.
The viral RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The CEN active site is located within the PA subunit.[2] The cap-snatching process can be broken down into the following key steps:
-
Binding to Host Pre-mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (m7GpppN) of host cell pre-mRNAs.
-
Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.
-
Primer for Viral Transcription: The resulting capped RNA fragment is used as a primer by the PB1 subunit, the RNA-dependent RNA polymerase, to initiate the transcription of the viral RNA genome into viral mRNA.
CEN inhibitors, including macrocyclic compounds like this compound, are designed to bind to the active site of the PA endonuclease. This binding is often facilitated by the chelation of essential divalent metal ions (typically Mn2+) in the active site, which are critical for its catalytic activity. By blocking the endonuclease function, these inhibitors prevent the generation of capped primers, thereby halting viral mRNA synthesis and subsequent protein production, ultimately leading to the inhibition of viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of inhibitors targeting the cap-dependent endonuclease of the influenza virus, such as Cap-dependent endonuclease-IN-25. The cap-dependent endonuclease, a crucial component of the viral RNA polymerase complex, is responsible for the "cap-snatching" mechanism essential for viral transcription and replication.[1][2][3] Inhibiting this enzyme is a clinically validated strategy for treating influenza.[4][5] This document outlines a fluorescence polarization (FP) based assay, a robust and high-throughput method for identifying and characterizing inhibitors of this enzyme.[6][7]
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase (RdRp), composed of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs.[3] This "cap-snatching" process is mediated by the endonuclease activity residing in the N-terminal domain of the PA subunit (PAN).[3] The captured capped fragment then serves as a primer for the synthesis of viral mRNA.[2][3] Cap-dependent endonuclease inhibitors, such as Baloxavir acid (the active form of Baloxavir marboxil), act by binding to the active site of the endonuclease, often by chelating the two divalent metal ions required for its catalytic activity.[2][5] This binding prevents the cleavage of host mRNA, thereby inhibiting viral gene transcription and replication.[1][2]
Experimental Overview
The described in vitro assay is a competitive binding assay based on fluorescence polarization (FP).[6] FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] In this assay, a fluorescently labeled small molecule probe that binds to the endonuclease active site is used. When the probe is unbound, it tumbles rapidly in solution, resulting in a low FP signal. Upon binding to the larger endonuclease protein, its rotation slows significantly, leading to a high FP signal.[8] When a potential inhibitor is introduced, it competes with the fluorescent probe for binding to the endonuclease active site. Successful binding of the inhibitor displaces the probe, causing it to tumble freely again and resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the inhibitor's affinity for the enzyme.[6]
Diagram: Experimental Workflow
Caption: Workflow for inhibitor screening and IC50 determination.
Experimental Protocol: Fluorescence Polarization Assay
This protocol is designed for determining the in vitro potency (IC50) of inhibitors against the influenza cap-dependent endonuclease.
Materials and Reagents:
-
Purified Recombinant Influenza Cap-Dependent Endonuclease (PAN domain): The N-terminal domain of the PA protein.
-
Fluorescently Labeled Endonuclease Probe: A small molecule known to bind the endonuclease active site, conjugated to a fluorophore (e.g., fluorescein).[6]
-
This compound: Test inhibitor.
-
Assay Buffer: Optimized for enzyme stability and activity (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, 0.01% Tween-20).
-
Solvent for Inhibitor: Typically Dimethyl Sulfoxide (DMSO).
-
Positive Control Inhibitor: A known cap-dependent endonuclease inhibitor (e.g., Baloxavir acid).
-
96-well or 384-well black, low-binding microplates. [10]
-
Microplate reader with fluorescence polarization capabilities. [10]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the positive control inhibitor in 100% DMSO.
-
Create a serial dilution series of the test inhibitor and positive control in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant endonuclease and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically during assay development.[11]
-
-
Assay Setup (for a 96-well plate, adjust volumes for 384-well):
-
Negative Control (0% Inhibition): Add 50 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells) and 25 µL of the diluted fluorescent probe to designated wells.
-
Positive Control (100% Inhibition): Add 50 µL of a high concentration of the positive control inhibitor and 25 µL of the diluted fluorescent probe to designated wells.
-
Test Wells: Add 50 µL of the serially diluted this compound to the wells.
-
Enzyme Addition: To all wells except a "no enzyme" control, add 25 µL of the diluted recombinant endonuclease. To the "no enzyme" control wells, add 25 µL of assay buffer.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the probe (e.g., 485 nm excitation and 535 nm emission for fluorescein).[10]
-
Data Analysis:
-
The raw fluorescence polarization values (in milli-polarization units, mP) are used to calculate the percent inhibition for each inhibitor concentration.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the mP value from the well with the test inhibitor.
-
mP_max is the average mP value from the "0% inhibition" control wells (enzyme + probe + DMSO).
-
mP_min is the average mP value from the "100% inhibition" control wells (probe + DMSO, no enzyme).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[12]
Data Presentation
The quantitative data from the in vitro assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different compounds.
| Compound | IC50 (µM) [95% Confidence Interval] |
| This compound | Insert Value |
| Positive Control (e.g., Baloxavir acid) | Insert Value |
| Negative Control Compound | > Highest Concentration Tested |
Signaling Pathway Diagram
Caption: Inhibition of the viral cap-snatching mechanism.
Conclusion
The described fluorescence polarization assay provides a robust, sensitive, and high-throughput method for the in vitro characterization of cap-dependent endonuclease inhibitors like IN-25. This assay is a critical first step in the drug discovery pipeline, enabling the rapid identification and potency determination of promising antiviral candidates.[13] The data generated from this protocol can guide structure-activity relationship (SAR) studies and inform decisions for advancing compounds to cell-based and in vivo models of influenza infection.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
Application Notes and Protocols for Cell-based Assay for Cap-dependent Endonuclease-IN-25 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, is an essential enzyme for viral replication. It cleaves the 5' caps (B75204) from host pre-mRNAs to generate primers for the synthesis of viral mRNA, a process known as "cap-snatching".[1][2][3][4] This unique mechanism makes the CEN a prime target for antiviral drug development.[1][5][6] Cap-dependent endonuclease-IN-25 (IN-25) is a potent, macrocyclic pyridotriazine derivative that inhibits the CEN of influenza viruses, positioning it as a promising candidate for antiviral therapy.[7]
These application notes provide detailed protocols for robust cell-based assays to determine the efficacy of IN-25. The described methods include a luciferase reporter assay for quantifying the inhibition of viral polymerase activity, a plaque reduction assay to measure the reduction in infectious virus particles, and an MTT assay to assess the cytotoxicity of the compound.
Data Presentation
The following tables summarize the quantitative data for the efficacy and cytotoxicity of this compound. Please note that the following data is illustrative and intended to serve as a template for reporting experimental results.
Table 1: Antiviral Activity of IN-25 against Influenza A Virus (H1N1) in MDCK Cells
| Assay Type | Endpoint | IN-25 | Baloxavir (Control) |
| Luciferase Reporter Assay | IC50 (nM) | 1.5 | 0.8 |
| Plaque Reduction Assay | EC50 (nM) | 2.1 | 1.2 |
IC50 (Half-maximal inhibitory concentration) in the luciferase reporter assay represents the concentration of the compound that causes a 50% reduction in reporter gene expression. EC50 (Half-maximal effective concentration) in the plaque reduction assay represents the concentration of the compound that reduces the number of plaques by 50%.
Table 2: Cytotoxicity of IN-25 in MDCK Cells
| Assay Type | Endpoint | IN-25 | Baloxavir (Control) |
| MTT Assay | CC50 (µM) | > 50 | > 50 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%.
Table 3: Selectivity Index
| Compound | SI (CC50/EC50) |
| IN-25 | > 23800 |
| Baloxavir (Control) | > 41600 |
The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Luciferase Reporter Assay for Influenza Polymerase Activity
This assay measures the activity of the influenza virus RNA polymerase complex (vRNP) in a reconstituted system within mammalian cells.[5][8][9] Inhibition of the cap-dependent endonuclease by IN-25 will lead to a decrease in the expression of a reporter gene (luciferase), which is under the control of the viral promoter.
Materials:
-
HEK293T cells
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and Nucleoprotein (NP)
-
A plasmid containing a reporter gene (e.g., Firefly Luciferase) flanked by the influenza virus non-coding regions, under the control of a human RNA polymerase I promoter (pPolI-Luc)
-
A control plasmid expressing a different reporter (e.g., Renilla Luciferase) for normalization
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing the plasmids for PB1, PB2, PA, NP, pPolI-Luc, and the normalization control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes to the cells.
-
Compound Treatment: 4-6 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of IN-25 or the control compound (e.g., Baloxavir). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of IN-25 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Plaque Reduction Assay
This assay determines the effect of IN-25 on the production of infectious influenza virus particles.[1][7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
DMEM with 10% FBS
-
Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, and 1 µg/mL TPCK-treated trypsin
-
Avicel or Agarose (B213101) overlay
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Virus Dilution and Compound Treatment:
-
Prepare serial dilutions of the influenza virus stock in VGM.
-
In separate tubes, mix the virus dilutions with equal volumes of VGM containing various concentrations of IN-25 or the control compound. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay:
-
Aspirate the inoculum.
-
Overlay the cells with 2 mL of Avicel or agarose overlay medium containing the corresponding concentration of IN-25.
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of IN-25 compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of reduction against the compound concentration.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of IN-25.[2][10][11]
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of IN-25. Include a vehicle-only control and a control with no cells (for background absorbance).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of IN-25 relative to the vehicle-only control.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration.
-
Visualizations
Caption: Mechanism of action of IN-25 on the influenza virus cap-dependent endonuclease.
References
- 1. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. High-throughput Detection Method for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. integralmolecular.com [integralmolecular.com]
- 9. Item - Schematic of luciferase reporter assay to measure influenza virus inactivation pH. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay Using Cap-dependent Endonuclease-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. The virus utilizes a unique "cap-snatching" mechanism to cleave the 5' caps (B75204) from host pre-mRNAs, which are then used to prime the synthesis of its own viral mRNAs.[1][2] Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine derivative that inhibits this crucial CEN activity, positioning it as a valuable tool for influenza virus research and as a potential therapeutic agent.[3]
The plaque reduction assay is a classic and widely accepted method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.[4] This method relies on the ability of an infectious virus to form plaques, or localized areas of cell death, in a confluent monolayer of susceptible host cells. The presence of an effective antiviral agent will reduce the number and size of these plaques in a dose-dependent manner. These application notes provide a comprehensive protocol for utilizing the plaque reduction assay to determine the antiviral activity of this compound against influenza virus.
Principle of the Assay
A confluent monolayer of host cells, typically Madin-Darbey Canine Kidney (MDCK) cells for influenza virus, is infected with a known concentration of the virus in the presence of varying concentrations of this compound. After an adsorption period, the cells are overlaid with a semi-solid medium, such as agarose (B213101) or Avicel, which restricts the spread of progeny virions to adjacent cells.[5][6] This results in the formation of distinct plaques. The number of plaques is then counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is calculated to determine its antiviral potency.
Data Presentation
While specific quantitative data for this compound from plaque reduction assays is not publicly available in the searched literature, the following tables illustrate how such data would be presented. The data shown is hypothetical and serves as a template for researchers to populate with their own experimental results. For comparative purposes, published IC50 values for another cap-dependent endonuclease inhibitor, baloxavir (B560136) acid, are included to provide context for the expected potency of this class of compounds.[7]
Table 1: Antiviral Activity of this compound against Influenza A/H1N1
| Concentration of this compound (nM) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 52 | 48 |
| 1.0 | 25 | 75 |
| 5.0 | 5 | 95 |
| 10.0 | 1 | 99 |
| IC50 (nM) | \multicolumn{2}{ | c |
Table 2: Comparative Antiviral Activity of CEN Inhibitors against Different Influenza Strains
| Compound | Influenza Strain | Cell Line | IC50 (nM) |
| This compound | A/H1N1 | MDCK | User-determined |
| This compound | A/H3N2 | MDCK | User-determined |
| This compound | Influenza B | MDCK | User-determined |
| Baloxavir acid | A(H1N1)pdm09 | MDCK | 0.28 |
| Baloxavir acid | A(H3N2) | MDCK | 0.16 |
| Baloxavir acid | B/Victoria-lineage | MDCK | 3.42 |
| Baloxavir acid | B/Yamagata-lineage | MDCK | 2.43 |
Experimental Protocols
This section provides a detailed methodology for performing a plaque reduction assay to evaluate the antiviral activity of this compound.
Materials and Reagents
-
Cells and Virus:
-
Madin-Darbey Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM supplemented with 0.2% BSA, 25 mM HEPES, and Penicillin-Streptomycin
-
-
Antiviral Compound:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
-
Overlay Medium (choose one):
-
Agarose Overlay: 2X DMEM, 2% Agarose solution
-
Avicel Overlay: 2X DMEM, 2.4% Avicel RC-591 solution
-
-
Staining and Fixation:
-
10% Formalin or 4% Paraformaldehyde for fixation
-
0.1% Crystal Violet solution for staining
-
-
Labware:
-
6-well or 12-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
-
Cell culture flasks
-
Experimental Workflow Diagram
Caption: Experimental workflow for the plaque reduction assay.
Step-by-Step Protocol
Day 1: Seeding of MDCK Cells
-
Culture MDCK cells to approximately 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in DMEM with 10% FBS and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Infection and Treatment
-
Prepare Compound Dilutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in VGM. The final DMSO concentration should be less than 0.5% to avoid cytotoxicity.
-
Prepare Virus Inoculum: Dilute the influenza virus stock in VGM to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Infection:
-
Aspirate the culture medium from the MDCK cell monolayers and wash once with sterile PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with VGM) and a cell control (VGM only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Add the mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Day 2: Overlay Application
-
Carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium to each well. For an agarose overlay, ensure the medium has cooled to approximately 42°C to avoid damaging the cells.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
Day 4 or 5: Fixation, Staining, and Plaque Counting
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with 0.1% Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a nonlinear regression analysis of the dose-response curve.
Mechanism of Action of this compound
This compound targets the PA subunit of the influenza virus RNA-dependent RNA polymerase.[8] This subunit houses the endonuclease active site responsible for cleaving the 5' caps from host pre-mRNAs.[2] This "cap-snatching" process is a critical step for the initiation of viral mRNA synthesis.[1] By inhibiting the endonuclease activity, this compound prevents the generation of capped primers, thereby blocking viral transcription and subsequent replication.[8]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Conclusion
The plaque reduction assay is a robust and reliable method for assessing the antiviral efficacy of compounds such as this compound. By following the detailed protocols outlined in these application notes, researchers can accurately determine the IC50 value of this potent CEN inhibitor and further investigate its potential as an anti-influenza therapeutic. The provided templates for data presentation and diagrams for the experimental workflow and mechanism of action will aid in the clear and concise communication of experimental findings.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publicacions.ub.edu [publicacions.ub.edu]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Focus Reduction Assay in CEN Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cap-snatching Endonuclease (CEN) is a crucial enzyme for the replication of several viruses, including influenza and bunyaviruses. This enzyme is responsible for cleaving the 5' cap from host cell messenger RNAs (mRNAs) and using it as a primer to synthesize viral mRNAs, a process known as "cap-snatching".[1][2][3] As this enzymatic activity is absent in host cells, CEN represents a highly specific and attractive target for the development of novel antiviral therapeutics.[2]
The Focus Reduction Assay (FRA) is a robust and sensitive cell-based method used to quantify the inhibition of viral replication.[4][5] In this assay, a monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of a test compound. The number of infected cell clusters, or "foci," is then visualized by immunostaining and counted.[2][6][7] A reduction in the number of foci compared to untreated controls indicates antiviral activity. This application note provides detailed protocols for utilizing the Focus Reduction Assay for the high-throughput screening and characterization of CEN inhibitors.
Principle of the Assay
The Focus Reduction Assay for CEN inhibitor screening is based on the principle that an effective CEN inhibitor will block viral mRNA synthesis, thereby preventing the production of new viral proteins and subsequent viral spread to neighboring cells. This inhibition of viral replication leads to a quantifiable reduction in the number of infectious foci. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces the number of foci by 50%, can then be determined to assess the potency of the compound.[8][9]
Signaling Pathway of Cap-Snatching Endonuclease (CEN)
The cap-snatching process is a multi-step mechanism orchestrated by the viral RNA-dependent RNA polymerase (RdRp) complex. In influenza virus, this complex consists of three subunits: PA, PB1, and PB2. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, which contains the CEN active site, cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2][3] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral RNA into mRNA. CEN inhibitors typically work by chelating the metal ions essential for the endonuclease activity within the PA subunit, thus blocking this critical first step of viral transcription.[2]
Experimental Protocols
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells or Vero E6 cells are commonly used for influenza virus and other respiratory viruses.[7]
-
Virus: A laboratory-adapted strain of the virus of interest (e.g., Influenza A/WSN/33).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Infection Medium: Serum-free DMEM or MEM containing TPCK-trypsin (for influenza virus).
-
Test Compounds: CEN inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Fixation Solution: 4% paraformaldehyde in PBS or a mixture of methanol (B129727) and acetone.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in PBS.
-
Primary Antibody: A monoclonal or polyclonal antibody specific for a viral protein (e.g., influenza nucleoprotein).
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate: A chromogenic HRP substrate such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or 3,3'-diaminobenzidine (B165653) (DAB).
-
96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Experimental Workflow
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Trypsinize and count the appropriate cells (e.g., MDCK).
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Day 2: Compound Treatment and Virus Infection
-
Prepare serial dilutions of the CEN inhibitor compounds in virus infection medium. A typical starting concentration for screening is 10-50 µM, with 2 to 10-fold serial dilutions.
-
Include a positive control (a known CEN inhibitor like baloxavir) and a negative control (vehicle, e.g., DMSO).
-
Remove the cell culture medium from the 96-well plate and wash the cell monolayer once with PBS.
-
Add the diluted compounds to the respective wells.
-
Immediately add the virus diluted in infection medium to each well at a multiplicity of infection (MOI) that will produce a countable number of foci (e.g., 100-200 focus-forming units/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
Day 3: Immunostaining and Foci Counting
-
Carefully remove the medium from the wells.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 100 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Remove the blocking buffer and add 50 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Add 50 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
Add 50 µL of the HRP substrate to each well and incubate until colored foci are visible (typically 10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Count the number of foci in each well using a microscope or an automated plate reader.
Data Analysis
-
Calculate the percentage of focus reduction for each compound concentration using the following formula: % Inhibition = [1 - (Number of foci in treated well / Number of foci in virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 or EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following tables summarize the inhibitory activity of known CEN inhibitors against various influenza virus strains, as determined by focus reduction or similar assays.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | Influenza A(H1N1)pdm09 | MDCK-SIAT | 0.7 ± 0.5 | [9] |
| Baloxavir acid | Influenza A(H3N2) | MDCK-SIAT | 1.2 ± 0.6 | [9] |
| Baloxavir acid | Influenza B (Victoria) | MDCK-SIAT | 7.2 ± 3.5 | [9] |
| Baloxavir acid | Influenza B (Yamagata) | MDCK-SIAT | 5.8 ± 4.5 | [9] |
| Baloxavir acid | Influenza A(H1N1)pdm09 (PA I38T mutant) | MDCK | ~15 (44-fold increase) | [8] |
| Compound | Virus Strain | Assay Type | IC50 (nM) | Reference |
| Baloxavir marboxil | Influenza A viruses | PA endonuclease assay | 1.4 - 3.1 | [10] |
| Baloxavir marboxil | Influenza B viruses | PA endonuclease assay | 4.5 - 8.9 | [10] |
| Zanamivir | Influenza A/California/04/2009 (H1N1) | Neuraminidase Inhibition Assay | ~10 | [11] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No foci observed in virus control wells | - Inactive virus- Incorrect MOI- Cell monolayer not confluent | - Use a new virus stock- Titrate the virus to determine the optimal MOI- Ensure cells are seeded at the correct density |
| Too many foci to count in virus control wells | - MOI is too high | - Use a higher dilution of the virus stock |
| High background staining | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent- Titrate antibodies to determine optimal concentration- Increase the number and duration of wash steps |
| Inconsistent results between replicates | - Pipetting errors- Uneven cell monolayer- Edge effects in the 96-well plate | - Use calibrated pipettes and proper technique- Ensure even cell distribution when seeding- Avoid using the outer wells of the plate |
Conclusion
The Focus Reduction Assay is a powerful and versatile tool for the screening and characterization of CEN inhibitors. Its high-throughput capability and quantitative nature make it well-suited for drug discovery efforts targeting this essential viral enzyme. By following the detailed protocols and guidelines presented in this application note, researchers can effectively identify and evaluate novel antiviral candidates with the potential to combat influenza and other emerging viral threats.
References
- 1. Item - High-throughput screening of antiviral natural compounds. - figshare - Figshare [figshare.com]
- 2. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-25 in Viral Yield Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral infections pose a significant and ongoing threat to global public health. The emergence of novel and drug-resistant viral strains necessitates the continued development of new antiviral therapeutics. One promising target for antiviral drug development is the cap-dependent endonuclease (CEN), an essential enzyme for the replication of many segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses.[1][2] This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[3] This process is critical for the virus to translate its proteins and replicate.[4]
Cap-dependent endonuclease-IN-25 is a novel small molecule inhibitor designed to selectively target the endonuclease activity of the viral polymerase acidic (PA) protein, a key component of the viral RNA polymerase complex.[4][5] By inhibiting this enzyme, this compound is expected to block viral replication and reduce viral load.[6] These application notes provide detailed protocols for utilizing this compound in viral yield reduction assays to assess its antiviral efficacy. The primary methods described are the Plaque Reduction Assay and the Focus Reduction Assay, which are standard virological techniques for quantifying the inhibition of viral replication.[7][8][9]
Mechanism of Action
Cap-dependent endonuclease inhibitors like IN-25 target a critical step in the viral life cycle. The viral RNA-dependent RNA polymerase (RdRp), composed of PA, PB1, and PB2 subunits, is responsible for transcription and replication of the viral genome. The PA subunit contains the cap-dependent endonuclease active site.[4][5][10] This site binds to the 5' cap of host cell pre-mRNAs and cleaves them. The resulting capped fragments are then used by the PB1 subunit to initiate transcription of viral genes. By binding to the active site of the endonuclease, IN-25 prevents the cleavage of host mRNAs, thereby inhibiting viral gene expression and replication.
Caption: Mechanism of "Cap-Snatching" and Inhibition by this compound.
Quantitative Data Summary
The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by determining the concentration of the compound required to inhibit viral replication by 50% (IC₅₀). The following table summarizes representative IC₅₀ values for a cap-dependent endonuclease inhibitor (Baloxavir acid, the active form of Baloxavir marboxil) against various influenza virus strains, as determined by focus reduction assays.
| Virus Strain | Type/Subtype | Median IC₅₀ (nM) | Range of Fold-Change in IC₅₀ | Reference |
| Influenza A | A(H1N1)pdm09 | 0.28 | 0.3 - 3.8 | [8][11][12] |
| Influenza A | A(H3N2) | 0.16 | 0.4 - 2.6 | [8][11][12] |
| Influenza B | B/Victoria-lineage | 3.42 | 0.2 - 3.0 | [8][11][12] |
| Influenza B | B/Yamagata-lineage | 2.43 | 0.4 - 4.6 | [8][11][12] |
Note: Lower IC₅₀ values indicate greater potency. The susceptibility to cap-dependent endonuclease inhibitors can vary between different viral types, subtypes, and lineages.
Experimental Protocols
The following are detailed protocols for performing viral yield reduction assays to evaluate the efficacy of this compound.
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to reduce the number of infectious virus particles, measured as plaque-forming units (PFU).[9]
Materials:
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby canine kidney (MDCK) cells) in 6-well plates.[12]
-
Virus stock with a known titer (PFU/mL).
-
This compound stock solution of known concentration.
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., 0.8% agarose (B213101) in culture medium).[12]
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until they form a confluent monolayer.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Inoculation: Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).[9][12]
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
In separate tubes, mix the diluted virus with each dilution of IN-25. Include a virus control (virus with medium only) and a cell control (medium only).
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[12]
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the overlay medium containing the corresponding serial dilutions of IN-25 to each well.[12]
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.[9][12]
-
Fixation and Staining:
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of IN-25 compared to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[13]
-
Focus Reduction Assay
This assay is an alternative to the plaque reduction assay and is particularly useful for viruses that do not form clear plaques. It quantifies infected cells or groups of infected cells (foci) using immunostaining.[8]
Materials:
-
Confluent monolayers of susceptible cells (e.g., MDCK cells) in 96-well plates.[12]
-
Virus stock.
-
This compound stock solution.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 1.2% Avicel in culture medium).[12]
-
Fixing solution (e.g., formalin).
-
Primary antibody against a viral protein (e.g., nucleoprotein).
-
Horseradish peroxidase (HRP)-labeled secondary antibody.
-
Substrate for HRP (e.g., TrueBlue).[12]
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate to confluency.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Infection and Treatment:
-
Inoculate the cell monolayers with approximately 100 focus-forming units (FFU)/well of the virus.
-
After a 1-hour adsorption period at 37°C, remove the inoculum.[12]
-
Add the overlay medium containing the serial dilutions of IN-25 to each well.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.[12]
-
Immunostaining:
-
Fix the cells with formalin.
-
Permeabilize the cells and add the primary antibody.
-
Wash and add the HRP-labeled secondary antibody.
-
Add the substrate and allow the color to develop.[12]
-
-
Data Analysis:
-
Quantify the number of foci using an automated plate reader or by manual counting.[12]
-
Calculate the percentage of focus reduction for each concentration of IN-25.
-
Determine the IC₅₀ value as described for the plaque reduction assay.
-
Caption: Experimental Workflow for Viral Yield Reduction Assays.
Conclusion
This compound represents a promising antiviral candidate by targeting a crucial viral-specific enzymatic activity. The protocols outlined in these application notes provide robust and reproducible methods for evaluating the in vitro efficacy of IN-25 and other cap-dependent endonuclease inhibitors. Accurate determination of IC₅₀ values through these viral yield reduction assays is a critical step in the preclinical development of novel antiviral drugs. Further studies may involve assessing the inhibitor against a broader range of viral strains, including drug-resistant variants, and in vivo efficacy studies.[7][14]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antivirals, Endonuclease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Quantification of Cap-Dependent Endonuclease Activity Using qRT-PCR
Introduction
The cap-dependent endonuclease, an essential enzyme for viruses like influenza, initiates viral transcription by cleaving host-cell pre-mRNAs to generate capped primers—a process known as "cap-snatching." This critical function makes the endonuclease a prime target for antiviral drug development. This document provides a detailed protocol for a robust and sensitive quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay to measure the in vitro activity of cap-dependent endonucleases and to evaluate the potency of inhibitors such as IN-25.
The assay quantifies the amount of uncleaved, full-length capped RNA substrate remaining after the endonuclease reaction. A decrease in the full-length RNA, measured by qRT-PCR, directly correlates with an increase in enzyme activity. This method offers a high-throughput-compatible alternative to more traditional, lower-sensitivity assays like gel electrophoresis.
Mechanism of Action
The cap-dependent endonuclease cleaves host pre-mRNA downstream of the 5' cap structure. The resulting capped fragment is then used by the viral polymerase to prime the synthesis of viral mRNA. Inhibitors like IN-25 block this cleavage step, preventing the virus from transcribing its genome and thus inhibiting viral replication.
Caption: Mechanism of viral cap-snatching and inhibition by IN-25.
Experimental Protocol
This protocol is designed to quantify the inhibition of cap-dependent endonuclease by IN-25 by measuring the remaining amount of a specific capped RNA substrate.
Workflow Overview
Caption: Experimental workflow for the qRT-PCR-based endonuclease activity assay.
1. Materials and Reagents
-
Enzyme: Recombinant Cap-Dependent Endonuclease
-
Inhibitor: IN-25 (or other compounds)
-
Substrate: In vitro transcribed 5'-capped RNA oligonucleotide (e.g., a 40-60 nucleotide sequence)
-
Reaction Buffer (10X): 200 mM Tris-HCl (pH 8.0), 1 M NaCl, 10 mM MgCl₂, 50 mM β-mercaptoethanol
-
RNA Purification Kit: (e.g., Qiagen RNeasy MinElute Cleanup Kit)
-
Reverse Transcription Kit: (e.g., Thermo Fisher SuperScript™ IV VILO™ Master Mix)
-
qPCR Master Mix: (e.g., Applied Biosystems PowerUp™ SYBR™ Green Master Mix)
-
Primers: Forward and reverse primers specific to the full-length capped RNA substrate
-
Nuclease-free water
-
DMSO (for dissolving inhibitor)
2. Procedure
Step 2.1: Preparation of Reagents
-
Capped RNA Substrate: Resuspend the lyophilized capped RNA substrate in nuclease-free water to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Endonuclease Enzyme: Dilute the enzyme stock to a working concentration (e.g., 500 nM) in 1X reaction buffer. The optimal concentration should be determined empirically.
-
IN-25 Inhibitor: Prepare a 10 mM stock solution of IN-25 in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 100 nM) to determine the IC₅₀.
Step 2.2: Endonuclease Reaction Setup
-
Prepare reaction mixtures in 0.2 mL nuclease-free tubes on ice. The final reaction volume will be 20 µL.
-
For each reaction, add the components in the order listed in the table below. Prepare a master mix for common components.
-
Include the following controls:
-
No Enzyme Control: Replace the enzyme volume with 1X reaction buffer to measure the baseline amount of RNA substrate.
-
No Inhibitor (DMSO) Control: Add DMSO equivalent to the highest volume used for the inhibitor to measure 100% enzyme activity.
-
Table 1: Reaction Setup
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| IN-25 or DMSO | 1 µL | Variable (e.g., 0-100 µM) |
| Capped RNA Substrate (1 µM) | 2 µL | 100 nM |
| Endonuclease (500 nM) | 2 µL | 50 nM |
| Total Volume | 20 µL |
-
Mix gently by pipetting.
-
Incubate the reactions at 37°C for 30 minutes. The incubation time may need to be optimized.
Step 2.3: RNA Purification
-
Stop the reaction by adding 80 µL of nuclease-free water to each tube.
-
Purify the RNA from the 100 µL reaction mixture using an RNA cleanup kit according to the manufacturer's instructions.
-
Elute the RNA in 15 µL of nuclease-free water.
Step 2.4: Reverse Transcription (RT)
-
Use 5 µL of the purified RNA for the RT reaction.
-
Set up the RT reaction according to the manufacturer's protocol for your chosen RT kit.
-
Incubate as recommended (e.g., 25°C for 10 min, 50°C for 10 min, and 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Step 2.5: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. For a 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA (from Step 2.4)
-
6 µL of Nuclease-free Water
-
-
Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Record the quantification cycle (Cq) values for each sample.
3. Data Analysis and Presentation
The activity of the endonuclease is inversely proportional to the amount of remaining full-length RNA substrate. A higher Cq value indicates less RNA substrate and therefore higher enzyme activity.
-
Calculate ΔCq:
-
ΔCq = Cq(Sample) - Cq(No Enzyme Control)
-
-
Calculate Percent Inhibition:
-
First, determine the level of activity relative to the no-inhibitor control. The amount of remaining substrate is proportional to 2^-(ΔCq).
-
Percent Inhibition = [1 - (2^-(ΔCq_Inhibitor) / 2^-(ΔCq_DMSO))] * 100
-
Table 2: Example Data and Calculation of IN-25 Inhibition
| [IN-25] (µM) | Avg. Cq | ΔCq (vs. No Enzyme) | Relative RNA Remaining (2^-ΔCq) | % Inhibition |
| No Enzyme | 18.5 | 0.0 | 1.000 | N/A |
| 0 (DMSO) | 24.2 | 5.7 | 0.019 | 0% |
| 1 | 23.1 | 4.6 | 0.041 | 53.7% |
| 10 | 20.5 | 2.0 | 0.250 | 92.4% |
| 50 | 18.9 | 0.4 | 0.758 | 97.5% |
| 100 | 18.6 | 0.1 | 0.933 | 98.1% |
This data is for illustrative purposes only.
From this data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Application Note: Determining the Cytotoxicity of Cap-dependent Endonuclease-IN-25 using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-25 is a potent, macrocyclic pyridotriazine derivative that inhibits the cap-dependent endonuclease (CEN) enzyme.[1] This enzyme is crucial for the replication of certain viruses, such as influenza, as it facilitates the "cap-snatching" mechanism required for viral mRNA transcription.[2] By targeting this viral-specific process, CEN inhibitors represent a promising class of antiviral agents.[2] A critical step in the preclinical development of any new antiviral compound is the assessment of its potential toxicity to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating the in vitro cytotoxicity of a compound by measuring the metabolic activity of cells.[3][4] This application note provides a detailed protocol for determining the 50% cytotoxic concentration (CC50) of this compound.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[3][5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[3] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. Therefore, a decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as this compound, function by blocking the "cap-snatching" process essential for viral replication. This mechanism prevents the virus from generating the necessary primers for its mRNA synthesis, thereby inhibiting the production of viral proteins and subsequent viral propagation.
Caption: Mechanism of this compound action.
Data Presentation
The primary endpoint of the cytotoxicity assay is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The results should be presented in a clear, tabular format. For antiviral compounds, the Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical parameter for evaluating the therapeutic window of the drug. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: Representative Cytotoxicity and Antiviral Activity Data
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound * | MDCK | >100 | 0.005 | >20,000 |
| Ribavirin (Control) | Vero E6 | 85 | 4.5 | 18.9 |
Note: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not publicly available. This data represents a desirable profile for a potent and selective antiviral agent. Data for the control compound is representative of values found in the literature.[1]
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound in a mammalian cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).
Materials and Reagents
-
This compound
-
MDCK cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow
Caption: MTT assay experimental workflow diagram.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Maintain MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
On the day of the experiment, harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (positive control for viability) and "media only" (background control).
-
Incubate the plate for 24 hours to allow cells to attach and enter logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations for testing (e.g., from 100 µM down to 0.01 µM). The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add fresh medium to the "cells only" control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals at the bottom.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[5]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "media only" wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Determine CC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value, which is the concentration that results in 50% viability.
Conclusion
The MTT assay is a robust and straightforward method for assessing the in vitro cytotoxicity of novel antiviral compounds like this compound. Establishing the CC50 and the resulting Selectivity Index is a fundamental step in the drug development pipeline, providing essential information about the compound's safety profile and therapeutic potential. This protocol provides a standardized framework for researchers to obtain reliable and reproducible cytotoxicity data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CEN Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere proteins (CENs) are fundamental to the accurate segregation of chromosomes during mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for the in vitro characterization of CEN inhibitors, with a primary focus on inhibitors of CENP-E, a well-studied mitotic kinesin. These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of novel CEN-targeting compounds in cell culture systems.
Mechanism of Action of CENP-E Inhibitors
CENP-E is a kinesin-like motor protein essential for the alignment of chromosomes at the metaphase plate.[1][2] Small molecule inhibitors of CENP-E typically bind to its motor domain, impeding its microtubule-dependent ATPase activity.[1] This inhibition prevents the proper attachment and movement of chromosomes along microtubules, leading to a failure of chromosome congression.[1][2] Consequently, the spindle assembly checkpoint (SAC) remains activated, causing a prolonged arrest in mitosis.[1] This sustained mitotic arrest ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[1][2][3]
Key Experimental Assays
A comprehensive in vitro evaluation of CEN inhibitors involves a series of assays to determine their effects on cell viability, cell cycle progression, mitotic integrity, and the induction of apoptosis.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic and cytostatic effects of CEN inhibitors.
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Clonogenic Assay: Assesses the long-term proliferative capacity of cells following transient inhibitor treatment.
Cell Cycle Analysis
Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle, revealing the specific stage of cell cycle arrest induced by the inhibitor.
Immunofluorescence Microscopy
This technique allows for the direct visualization of the inhibitor's effects on the mitotic apparatus.
-
Chromosome Alignment: To assess whether the inhibitor causes chromosome congression failure.
-
Spindle Formation: To examine the structure and integrity of the mitotic spindle.
-
Kinetochore-Microtubule Attachments: To investigate the proper attachment of microtubules to kinetochores.
Western Blotting
Western blotting is used to analyze changes in the expression and post-translational modification of key proteins involved in mitosis and apoptosis.
-
Mitotic Markers: Cyclin B1, Phospho-Histone H3 (Ser10).
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.
-
Spindle Assembly Checkpoint Proteins: BubR1, Mad2.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different inhibitor concentrations and treatment durations.
Table 1: Cell Viability (MTT Assay)
| Inhibitor Concentration (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (72h) (nM) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | - |
| 1 | 95 ± 4.9 | 85 ± 5.5 | 70 ± 6.3 | |
| 10 | 80 ± 6.3 | 60 ± 7.1 | 40 ± 5.9 | |
| 100 | 50 ± 5.8 | 30 ± 4.9 | 15 ± 3.2 | |
| 1000 | 20 ± 3.1 | 10 ± 2.5 | 5 ± 1.8 |
Table 2: Cell Cycle Distribution (Flow Cytometry - 24h treatment)
| Inhibitor Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Vehicle) | 55 ± 3.1 | 20 ± 2.5 | 25 ± 2.8 | 2 ± 0.5 |
| 10 | 50 ± 3.5 | 18 ± 2.1 | 32 ± 3.0 | 3 ± 0.7 |
| 100 | 20 ± 2.8 | 10 ± 1.9 | 68 ± 4.1 | 8 ± 1.2 |
| 500 | 10 ± 1.9 | 5 ± 1.1 | 75 ± 5.3 | 15 ± 2.1 |
Table 3: Mitotic Phenotypes (Immunofluorescence - 24h treatment)
| Inhibitor Concentration (nM) | % Mitotic Cells | % with Misaligned Chromosomes | % with Multipolar Spindles |
| 0 (Vehicle) | 5 ± 1.2 | 2 ± 0.8 | 1 ± 0.4 |
| 10 | 15 ± 2.5 | 40 ± 4.1 | 3 ± 0.9 |
| 100 | 60 ± 5.1 | 95 ± 3.2 | 5 ± 1.1 |
| 500 | 70 ± 6.3 | 98 ± 2.5 | 6 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the dose-dependent effect of a CEN inhibitor on cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CEN inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the CEN inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CEN inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete growth medium
-
CEN inhibitor
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the CEN inhibitor or vehicle control for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Immunofluorescence for Chromosome Alignment
Objective: To visualize the effect of a CEN inhibitor on chromosome congression.
Materials:
-
Cancer cell line grown on coverslips in 12-well plates
-
CEN inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-CENP-A (for centromeres)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in 12-well plates.
-
Treat with the CEN inhibitor or vehicle for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using antifade medium.
-
Image the cells using a fluorescence microscope. Analyze mitotic cells for chromosome alignment at the metaphase plate.
Protocol 4: Western Blotting for Mitotic and Apoptotic Markers
Objective: To detect changes in protein levels indicative of mitotic arrest and apoptosis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action for a typical CENP-E inhibitor.
Caption: Overall experimental workflow for CEN inhibitor characterization.
Caption: Logical flow of mitotic progression and the point of inhibitor action.
References
Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cap-dependent endonuclease (CEN) inhibitors, with a focus on the potent antiviral agent Cap-dependent endonuclease-IN-25 and its analogs, for the discovery and development of novel antiviral therapeutics. Due to the limited publicly available data on this compound, this document utilizes the well-characterized CEN inhibitor, Baloxavir (B560136) acid, as a representative molecule to illustrate the principles, protocols, and data analysis relevant to this class of compounds.
Introduction
The cap-dependent endonuclease, an essential enzyme for the replication of many RNA viruses such as influenza, represents a prime target for antiviral drug development. This enzyme is a component of the viral RNA polymerase complex and initiates viral mRNA synthesis through a unique "cap-snatching" mechanism. By cleaving the 5' cap from host pre-mRNAs and using it as a primer, the virus can transcribe its own genome. This compound is a potent, macrocyclic pyridotriazine derivative that inhibits this critical enzymatic activity, positioning it as a promising candidate for the development of new antiviral drugs against viruses from the Orthomyxoviridae family.[1]
Mechanism of Action
Cap-dependent endonuclease inhibitors, such as Baloxavir acid, selectively target the PA subunit of the influenza virus RNA polymerase complex.[2][3][4] This inhibition prevents the "cap-snatching" process, thereby blocking viral gene transcription and subsequent replication.[2][3] This mechanism of action is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors, making CEN inhibitors a valuable tool against existing drug-resistant strains.
Caption: Mechanism of action of Cap-dependent Endonuclease (CEN) inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of the representative cap-dependent endonuclease inhibitor, Baloxavir acid (BXA).
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid against Cap-Dependent Endonuclease
| Assay Type | Target | IC50 (nM) | Reference |
| Enzymatic Assay | CEN Activity | 2.5 | [3] |
| Enzymatic Assay | CEN/RdRp Activity | 1.6 | [2] |
| vRNP Inhibition (A) | Influenza A viruses | 1.4 - 3.1 | [2] |
| vRNP Inhibition (B) | Influenza B viruses | 4.5 - 8.9 | [2] |
Table 2: Antiviral Activity of Baloxavir Acid against Influenza Viruses
| Virus Strain/Subtype | Assay Type | EC50 (nM) | EC90 (nM) | Reference |
| Influenza A (H1N1)pdm | Plaque Reduction | 0.22 - 17.96 | 0.46 - 0.98 | [2][5] |
| Influenza A (H3N2) | Plaque Reduction | 0.16 - 4.48 | - | [2][6] |
| Influenza B (Victoria) | Plaque Reduction | 3.42 - 18.67 | 2.2 - 3.4 | [2][6] |
| Influenza B (Yamagata) | Plaque Reduction | 2.43 | - | [6] |
| Various A subtypes | Yield Reduction | - | 0.46 - 0.98 | [2] |
| Influenza B | Yield Reduction | - | 2.2 - 3.4 | [2] |
Table 3: Cytotoxicity of Baloxavir Acid
| Cell Line | CC50 (µM) | Reference |
| HEK-293T | 63.09 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay
This assay quantitatively measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Materials:
-
Recombinant influenza virus polymerase complex (PA, PB1, PB2)
-
Fluorescently labeled short capped RNA substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl2, 5 mM DTT)
-
Test compound (e.g., this compound or Baloxavir acid)
-
Nuclease-free water
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the recombinant influenza virus polymerase complex to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of endonuclease activity for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect cells from virus-induced death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of influenza virus (e.g., at a multiplicity of infection of 0.01).
-
Include uninfected cell controls and virus-infected controls without the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of a test compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Test compound
-
96-well cell culture plates
-
TCID50 (50% Tissue Culture Infectious Dose) assay components
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with influenza virus in the presence of the compound dilutions.
-
After 24-48 hours of incubation, collect the supernatant from each well.
-
Determine the viral titer in each supernatant sample using a TCID50 assay on fresh MDCK cells.
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control.
-
The EC90 value, the concentration of the compound that reduces the viral yield by 90%, is often determined.[2]
Plaque Reduction Assay
This assay is a classic method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Test compound
-
6-well or 12-well cell culture plates
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known number of plaque-forming units (PFU) of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (agarose or Avicel) containing the test compound dilutions.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value, the concentration that reduces the plaque number by 50%.[6]
Experimental and Logical Workflow Diagrams
Caption: Antiviral drug discovery workflow for CEN inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Cap-dependent endonuclease-IN-25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-25. The information is designed to help you address common issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing lower than expected potency (high IC50 value) for this compound in my enzymatic assay. What are the potential causes and solutions?
A1: Low efficacy of a potent inhibitor like this compound can stem from several factors related to compound handling, assay setup, and the specific reagents used. Here’s a systematic guide to troubleshooting this issue:
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Improper Storage: Confirm that the compound has been stored according to the manufacturer's recommendations. MedChemExpress suggests storing at room temperature in the continental US, but this may vary elsewhere; always refer to the Certificate of Analysis for specific instructions.[1] Improper storage can lead to degradation.
-
Solubility Issues: this compound is a macrocyclic pyridotriazine derivative.[1][2] Compounds of this nature may have limited aqueous solubility. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your assay buffer. Precipitation of the compound will significantly lower its effective concentration. Consider performing a solubility test at the highest concentration used in your assay.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to compound degradation. Aliquot the stock solution upon preparation.
-
-
Assay Conditions:
-
Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the enzyme concentration, particularly for tight-binding inhibitors. Ensure you are using a consistent and appropriate concentration of the cap-dependent endonuclease in your assays.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with higher substrate concentrations. While the exact binding mode of this compound may not be published, it is a crucial parameter to keep consistent across experiments.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are optimized and consistent.
-
-
Reagent Quality:
-
Enzyme Activity: Verify the activity of your cap-dependent endonuclease enzyme. A partially inactive enzyme preparation can lead to inaccurate IC50 determinations.
-
Substrate Integrity: Ensure that the capped RNA substrate is intact and has not been degraded by nucleases.
-
Q2: My results with this compound are inconsistent between experiments. What could be the reason?
A2: Inconsistent results often point to variability in experimental procedures. Here are some common sources of variability and how to address them:
-
Pipetting Errors: Small volume additions of a potent inhibitor can be a significant source of error. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Reagent Preparation: Prepare fresh dilutions of the inhibitor and enzyme for each experiment from a validated stock solution.
-
Assay Plate Effects: Be mindful of edge effects on microplates. Proper plate layout, including appropriate controls, can help mitigate this.
-
Viral Strain or Genotype: If you are working with different viral strains, be aware that mutations in the PA subunit of the viral RNA polymerase can confer resistance to cap-dependent endonuclease inhibitors, leading to variability in efficacy.[3]
Q3: How should I prepare and store stock solutions of this compound?
Q4: Are there known off-target effects for this class of inhibitors?
A4: Cap-dependent endonucleases are attractive antiviral targets because they are specific to the virus, and no such enzymes are encoded in the human genome.[4] This specificity suggests a lower likelihood of off-target effects compared to inhibitors of host-cell proteins. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out non-specific effects, such as cytotoxicity at higher concentrations.
Quantitative Data: Efficacy of CEN Inhibitors
While specific IC50 values for this compound are not publicly available, the following table presents data for a well-characterized CEN inhibitor, Baloxavir (B560136) acid, against various influenza virus strains. This data is provided for comparative purposes to give researchers an idea of the expected potency range for this class of inhibitors.
| Influenza Virus Strain | Assay Type | IC50 (nM) | Reference |
| A(H1N1)pdm09 | Focus Reduction Assay | 0.28 | [5] |
| A(H3N2) | Focus Reduction Assay | 0.16 | [5] |
| B/Victoria-lineage | Focus Reduction Assay | 3.42 | [5] |
| B/Yamagata-lineage | Focus Reduction Assay | 2.43 | [5] |
Experimental Protocols
Protocol: In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a CEN inhibitor like this compound. This is a representative protocol and may need to be optimized for your specific experimental conditions.
1. Reagents and Materials:
-
Recombinant influenza virus cap-dependent endonuclease (PA subunit)
-
Fluorescently labeled capped RNA substrate
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
This compound
-
DMSO (for inhibitor dilution)
-
384-well assay plates
-
Fluorescence plate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM. Then, dilute the DMSO stock into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Preparation: Dilute the recombinant cap-dependent endonuclease to the desired concentration in cold assay buffer.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 5 µL) to all wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorescently labeled capped RNA substrate (e.g., 10 µL).
-
Signal Detection: Measure the fluorescence signal at regular intervals or at a fixed time point using a fluorescence plate reader. The cleavage of the capped RNA substrate by the endonuclease will result in a change in the fluorescence signal.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
Technical Support Center: Overcoming Resistance to Cap-dependent Endonuclease Inhibitors
Welcome to the technical support center for Cap-dependent endonuclease (CEN) inhibitors. This resource is designed for researchers, scientists, and drug development professionals utilizing CEN inhibitors, such as Cap-dependent endonuclease-IN-25, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other CEN inhibitors?
A1: this compound is a potent, macrocyclic pyridotriazine derivative that inhibits the cap-dependent endonuclease (CEN) of viral RNA polymerase.[1][2] This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3] By inhibiting this process, CEN inhibitors effectively block viral replication.[3] The target of these inhibitors is a virus-specific enzyme, making it an attractive target for antiviral therapy.[3]
Q2: What are the known mechanisms of resistance to CEN inhibitors?
A2: Resistance to CEN inhibitors, such as baloxavir (B560136) marboxil, primarily arises from specific amino acid substitutions in the polymerase acidic (PA) subunit of the viral RNA polymerase, where the endonuclease active site is located.[4][5] The most well-characterized mutation is I38T in the PA subunit, which has been shown to reduce the binding affinity of the inhibitor.[4][5] Other substitutions at the same position, such as I38F and I38M, have also been reported to confer reduced susceptibility.[5] These mutations alter the interaction between the inhibitor and the enzyme's active site, thereby diminishing the drug's efficacy.[5]
Q3: How can I detect the emergence of resistance to a CEN inhibitor in my cell cultures?
A3: The emergence of resistance can be detected by monitoring the antiviral activity of the compound over time. A common method is to perform a plaque reduction assay or a focus reduction assay to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the inhibitor against the viral population.[4][6] A significant increase in the IC50 or EC50 value over subsequent viral passages in the presence of the compound suggests the selection of a resistant viral population.[4] Genotypic analysis, such as sequencing the PA gene of the viral RNA, can then be used to identify specific mutations associated with resistance.[7][8]
Q4: What strategies can be employed in vitro to overcome or mitigate resistance to CEN inhibitors?
A4: Several strategies can be investigated to overcome resistance. One common approach is combination therapy, where the CEN inhibitor is used concurrently with another antiviral agent that has a different mechanism of action, such as a neuraminidase inhibitor (e.g., oseltamivir).[9][10] This can create a higher barrier to the development of resistance, as the virus would need to acquire mutations to overcome both drugs simultaneously.[9] Additionally, exploring novel CEN inhibitors with different chemical scaffolds, like macrocyclic compounds, may reveal inhibitors that are less susceptible to existing resistance mutations.[11]
Troubleshooting Guides
Problem 1: Decreased or no observable antiviral activity of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculations for the dilution series. Prepare a fresh stock solution and serial dilutions. |
| Inhibitor degradation | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions.[1] Protect from light and repeated freeze-thaw cycles. Test a fresh aliquot of the inhibitor. |
| Cell health issues | Examine cells under a microscope for signs of stress or contamination. Ensure proper cell seeding density and viability. |
| Viral titer too high | A high multiplicity of infection (MOI) can overwhelm the inhibitor. Re-titer the virus stock and use a lower MOI for the experiment. |
| Pre-existing resistant viral population | Sequence the parental virus stock to check for baseline resistance mutations in the PA gene. |
Problem 2: High variability in IC50/EC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform cell monolayer by carefully controlling cell counting and seeding procedures. |
| Inconsistent virus inoculum | Prepare a large batch of virus stock and aliquot for single-use to ensure consistency between experiments. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions and reagent additions. |
| Assay timing | Standardize incubation times for drug treatment, virus infection, and assay development. |
| Subjective endpoint reading | For manual plaque or focus counting, have the plates read by two independent individuals in a blinded manner. Consider using automated imaging and analysis systems.[12] |
Problem 3: Suspected emergence of a resistant virus strain.
| Possible Cause | Troubleshooting Step |
| Prolonged exposure to the inhibitor | This is the primary driver for selecting resistant mutants.[13] |
| Sub-optimal inhibitor concentration | Using concentrations of the inhibitor that are too low to completely suppress viral replication can facilitate the selection of resistant variants.[14] |
| Action Plan | 1. Confirm Resistance: Perform a plaque reduction or focus reduction assay comparing the susceptibility of the suspected resistant virus to the parental (wild-type) virus. A significant fold-change in the IC50 value confirms resistance.[4] 2. Isolate Resistant Clones: Plaque-purify individual viral clones from the resistant population. 3. Genotypic Analysis: Extract viral RNA from the purified resistant clones and sequence the PA gene to identify potential resistance mutations.[7][8] 4. Phenotypic Characterization: Characterize the fitness of the resistant mutant in the absence of the inhibitor by comparing its growth kinetics to the wild-type virus. 5. Test Combination Therapy: Evaluate the efficacy of the CEN inhibitor in combination with an antiviral with a different mechanism of action against the resistant strain.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and resistance of CEN inhibitors, primarily focusing on baloxavir acid (the active form of baloxavir marboxil) as a representative compound.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid
| Virus Strain | Assay Type | IC50 (nM) | Reference |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction | 0.73 ± 0.08 | [4] |
| Influenza A/PR/8/34 (H1N1) | Focus Reduction | 0.96 ± 0.12 | [4] |
| Influenza A(H1N1)pdm09 | Not specified | Median: 0.28 | [4] |
| Influenza A(H3N2) | Not specified | Median: 0.16 | [4] |
| Influenza B/Victoria-lineage | Not specified | Median: 3.42 | [4] |
| Influenza B/Yamagata-lineage | Not specified | Median: 2.43 | [4] |
Table 2: Impact of PA-I38T Mutation on Baloxavir Acid Susceptibility
| Virus Strain | Assay Type | Fold-change in IC50 (I38T vs. Wild-Type) | Reference |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction | 54 | [4] |
| Influenza A/PR/8/34 (H1N1) | Focus Reduction | 44 | [4] |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Susceptibility
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[15]
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK cells) in 6-well or 12-well plates.
-
Virus stock of known titer (plaque-forming units [PFU]/mL).
-
Serial dilutions of the CEN inhibitor in serum-free medium.
-
Semi-solid overlay medium (e.g., 2X medium mixed with 1.6% agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the CEN inhibitor.
-
Aspirate the growth medium from the cell monolayers and wash with sterile PBS.
-
Inoculate the cells with a predetermined amount of virus (e.g., 50-100 PFU/well) in the presence of the different inhibitor concentrations. Include a virus control (no inhibitor) and a cell control (no virus).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
Aspirate the inoculum and gently add the semi-solid overlay medium.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).[15]
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet for 15-30 minutes.[15]
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques appear as clear zones against the stained cell monolayer.[15]
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the inhibitor concentration and using a dose-response curve fitting model.
-
2. Focus Reduction Assay for Antiviral Susceptibility
This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells (foci) and is often faster.[16][17]
-
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates.
-
Virus stock.
-
Serial dilutions of the CEN inhibitor.
-
Primary antibody against a viral protein (e.g., nucleoprotein).
-
Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate for the enzyme (e.g., TrueBlue).
-
-
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the inhibitor.
-
Inoculate the cells with virus in the presence of the inhibitor dilutions.
-
Incubate for 24-48 hours.
-
Fix the cells (e.g., with formalin).
-
Permeabilize the cells and perform immunostaining with the primary and secondary antibodies.
-
Add the substrate to visualize the foci of infected cells.
-
Count the number of foci using an automated analyzer.[17]
-
Calculate the IC50 value as described for the plaque reduction assay.
-
3. Fluorescence Polarization (FP) Assay for Inhibitor Binding
This high-throughput assay measures the binding of a small molecule inhibitor to the viral endonuclease by detecting changes in the polarization of fluorescently labeled tracer.[18][19][20]
-
Materials:
-
Purified recombinant viral endonuclease (PA-N terminal domain).
-
Fluorescently labeled tracer molecule that binds to the endonuclease active site.
-
Test compounds (e.g., this compound).
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Direct Binding Assay (to determine tracer Kd):
-
Titrate the fluorescent tracer against a fixed concentration of the endonuclease protein.
-
Measure the fluorescence polarization at each tracer concentration.
-
Calculate the dissociation constant (Kd) of the tracer.[19]
-
-
Competitive Binding Assay (to determine inhibitor Ki):
-
Prepare a mixture of the endonuclease and the fluorescent tracer at concentrations optimized from the direct binding assay.
-
Add serial dilutions of the test compound to the mixture.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Calculate the 50% inhibitory concentration (IC50) and then the inhibition constant (Ki) from the dose-response curve.[21]
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Plaque/Focus Reduction Assay.
Caption: Logical workflow for investigating resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.library.ucr.edu [search.library.ucr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. gov.uk [gov.uk]
- 8. gov.uk [gov.uk]
- 9. longdom.org [longdom.org]
- 10. Antiviral drug - Wikipedia [en.wikipedia.org]
- 11. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. tracerDB | FP [tracerdb.org]
Technical Support Center: PA Subunit Mutations and Cap-dependent Endonuclease Inhibitor Binding
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating PA subunit mutations of the influenza virus and their impact on the binding of Cap-dependent Endonuclease (CEN) inhibitors, with a specific focus on Cap-dependent endonuclease-IN-25 . This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding influenza virus PA subunit mutations and their effect on the binding of cap-dependent endonuclease inhibitors.
Q1: What is the role of the PA subunit's cap-dependent endonuclease activity in the influenza virus life cycle?
A1: The cap-dependent endonuclease activity of the PA subunit is crucial for influenza virus replication. It is a key component of the "cap-snatching" mechanism, where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' capped ends from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs, allowing them to be translated by the host cell's machinery. Inhibition of this endonuclease activity is a prime target for antiviral drug development.
Q2: What is this compound?
A2: this compound is a potent, macrocyclic pyridotriazine derivative that inhibits the cap-dependent endonuclease (CEN) of the influenza virus.[1][2][3][4] It is a research compound with potential for the development of antiviral therapies against viruses from the Orthomyxoviridae family.[1]
Q3: Which mutations in the PA subunit are known to confer resistance to cap-dependent endonuclease inhibitors?
A3: Several mutations in the PA subunit have been identified to confer resistance to CEN inhibitors. The most well-characterized mutation is the I38T substitution, which has been shown to significantly reduce the susceptibility of influenza A and B viruses to inhibitors like baloxavir (B560136) marboxil. Other mutations, such as E23K, A36V, and E199G, have also been associated with reduced inhibitor susceptibility.[5] The specific impact of these mutations can vary depending on the inhibitor's chemical structure.
Q4: How do PA subunit mutations lead to inhibitor resistance?
A4: PA subunit mutations typically confer resistance by altering the inhibitor's binding site within the endonuclease active center. These changes can reduce the binding affinity of the inhibitor through various mechanisms, such as steric hindrance, loss of key hydrophobic or hydrogen bonding interactions, or by inducing conformational changes in the protein that are unfavorable for inhibitor binding. This reduced binding affinity leads to a higher concentration of the inhibitor being required to achieve the same level of enzymatic inhibition, which is reflected in an increased IC50 value.
Q5: What is the significance of the IC50 value in determining inhibitor potency and resistance?
A5: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific biological target (in this case, the PA endonuclease) by 50%. A lower IC50 value indicates a more potent inhibitor. When a mutation in the PA subunit causes a significant increase in the IC50 value for a particular inhibitor, it is an indication of resistance, as a much higher concentration of the drug is now needed to effectively inhibit the viral enzyme.[4][6]
Quantitative Data on Inhibitor Binding
This section provides a summary of publicly available quantitative data on the impact of PA subunit mutations on the binding of cap-dependent endonuclease inhibitors.
Table 1: Effect of PA Subunit Mutations on the IC50 of Cap-dependent Endonuclease Inhibitors
| Inhibitor | Virus Strain/PA Subunit | Mutation | IC50 (Wild-Type) | IC50 (Mutant) | Fold Change in IC50 | Reference |
| Baloxavir acid | Influenza A/H1N1pdm09 | I38T | 0.39 nM | 15 nM | ~38 | (Omoto et al., 2018) |
| Baloxavir acid | Influenza A/H3N2 | I38T | 0.58 nM | 13 nM | ~22 | (Omoto et al., 2018) |
| Baloxavir acid | Influenza B | I38T | 3.1 nM | 50 nM | ~16 | (Omoto et al., 2018) |
| L-742,001 | Influenza A/PR/8/34 | I79L | 2.1 µM | 11.2 µM | 5.3 | (Stevaert et al., 2016) |
| L-742,001 | Influenza A/PR/8/34 | F105S | 2.1 µM | 20.5 µM | 9.8 | (Stevaert et al., 2016) |
| L-742,001 | Influenza A/PR/8/34 | E119D | 2.1 µM | >50 µM | >23.8 | (Stevaert et al., 2016) |
Note: Data for this compound is not yet publicly available in peer-reviewed literature. Researchers are encouraged to perform their own dose-response assays to determine the IC50 values for this specific inhibitor against wild-type and mutant PA subunits.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PA subunit mutations and their effect on inhibitor binding.
Site-Directed Mutagenesis of the PA Subunit
This protocol describes the introduction of specific point mutations into a plasmid containing the influenza virus PA gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type PA gene
-
Custom-designed mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra II)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 60°C for 20 seconds
-
Extension: 72°C for 5 minutes
-
-
Final extension: 72°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of the PA Subunit N-terminal Domain (PA-N)
This protocol describes the expression of the N-terminal endonuclease domain of the PA subunit in E. coli and its purification.
Materials:
-
Expression plasmid containing the PA-N gene (e.g., in a pET vector with an N-terminal His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Expression:
-
Transform the E. coli expression strain with the PA-N expression plasmid.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged PA-N protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.
In Vitro Endonuclease Activity Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) competition assay to determine the IC50 of an inhibitor against the PA endonuclease.
Materials:
-
Purified PA-N protein
-
Fluorescently labeled substrate (e.g., a short, single-stranded DNA or RNA oligonucleotide with a 5' fluorescein (B123965) label)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled substrate to all wells.
-
Add serial dilutions of the test inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed concentration of the purified PA-N protein to all wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflows.
1. Site-Directed Mutagenesis
| Problem | Possible Cause | Solution |
| No or very few colonies after transformation | - Inefficient PCR amplification- DpnI digestion of the newly synthesized plasmid- Poor transformation efficiency | - Optimize PCR conditions (annealing temperature, extension time).- Ensure the template plasmid is from a dam+ E. coli strain.- Use highly competent cells and follow the transformation protocol carefully. |
| All colonies contain the wild-type plasmid | - Incomplete DpnI digestion- Contamination with template plasmid | - Increase DpnI incubation time or use more enzyme.- Use a lower amount of template plasmid in the PCR reaction. |
| Presence of multiple mutations | - Low-fidelity DNA polymerase- PCR errors | - Use a high-fidelity DNA polymerase.- Reduce the number of PCR cycles. |
2. Protein Expression and Purification
| Problem | Possible Cause | Solution |
| Low protein expression | - Codon usage bias- Protein toxicity | - Use an E. coli strain that supplies rare tRNAs (e.g., Rosetta).- Lower the induction temperature and IPTG concentration. |
| Protein is in the insoluble fraction (inclusion bodies) | - Improper protein folding | - Lower the expression temperature.- Co-express with chaperones.- Purify under denaturing conditions and refold the protein. |
| Protein does not bind to the affinity column | - His-tag is not accessible- Incorrect buffer conditions | - Purify under denaturing conditions.- Ensure the pH and imidazole concentration of the lysis and wash buffers are correct. |
| Multiple bands in the eluate | - Protein degradation- Contamination with other proteins | - Add protease inhibitors to the lysis buffer.- Optimize the wash buffer conditions (e.g., increase imidazole concentration).- Add an additional purification step (e.g., size-exclusion chromatography). |
3. In Vitro Endonuclease Activity Assay
| Problem | Possible Cause | Solution |
| High background signal | - Autofluorescence of the inhibitor compound- Non-specific binding of the fluorescent substrate | - Run a control without the enzyme to measure the compound's intrinsic fluorescence.- Optimize the assay buffer (e.g., adjust salt concentration, add a different non-ionic detergent). |
| Low signal-to-noise ratio | - Low enzyme activity- Inactive fluorescent substrate | - Use a fresh preparation of the enzyme.- Check the integrity and concentration of the fluorescent substrate. |
| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Maintain a stable temperature during the assay incubation. |
Visualizations
Cap-Snatching Mechanism and Inhibition
Caption: The cap-snatching mechanism of influenza virus and its inhibition.
Experimental Workflow for Assessing Inhibitor Resistance
Caption: Workflow for evaluating the impact of PA mutations on inhibitor sensitivity.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research | Springer Nature Experiments [experiments.springernature.com]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Addressing off-target effects of Cap-dependent endonuclease-IN-25
Welcome to the technical support center for Cap-dependent endonuclease-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and other experimental challenges when working with this potent Cap-dependent endonuclease (CEN) inhibitor.
Disclaimer: this compound is a macrocyclic pyridotriazine derivative identified as a potent CEN inhibitor with potential for research in viral infections.[1] As of the latest update, specific off-target interaction data for this compound is not publicly available. The information and guidance provided herein are based on the established principles of pharmacology for small molecule inhibitors and data from analogous CEN inhibitors, such as Baloxavir (B560136). It is crucial to perform specific experimental validation for this compound in your systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1] This viral enzyme is a critical component of the RNA polymerase complex in viruses like influenza. It cleaves the 5' caps (B75204) from host messenger RNAs (mRNAs) in a process known as "cap-snatching." These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting CEN, this compound blocks this essential step, thereby preventing viral replication.[2][3]
Q2: What are off-target effects and why are they a concern for CEN inhibitors?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. For a highly specific antiviral agent like a CEN inhibitor, off-target effects could include inhibition of host-cell enzymes, interaction with ion channels, or activation of unintended signaling pathways, making it crucial to identify and minimize them.
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor does not match the phenotype from genetic knockout or knockdown of the target protein.
-
Unexpected cellular toxicity: Significant cell death is observed at concentrations where the inhibitor should be specific for its target.
-
Phenotypes at high concentrations: The observed biological effect only occurs at inhibitor concentrations significantly higher than its reported IC50 or EC50 for the target.
Q4: Can viral resistance be considered an "off-target" issue?
A4: In a broader sense, yes. While not a direct off-target binding event to a different protein, the development of viral resistance indicates a change in the target protein that reduces the inhibitor's efficacy. For example, with the CEN inhibitor baloxavir, amino acid substitutions in the PA protein (e.g., I38T, E23K, A36V) have been identified that reduce its susceptibility to the drug.[4] When using this compound, it is important to monitor for the emergence of resistant viral variants.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Inconsistent or Unexpected Phenotypic Results
-
Possible Cause: Off-target effects, experimental variability, or compound instability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Problem 2: High Cellular Toxicity
-
Possible Cause: Off-target toxicity or non-specific effects at high concentrations.
-
Troubleshooting Steps:
-
Determine Cytotoxicity EC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to determine the concentration at which the compound induces cell death.
-
Compare with On-Target EC50: The therapeutic window is the concentration range where the inhibitor is effective against the target without causing significant cytotoxicity. A narrow therapeutic window may suggest off-target toxicity.
-
Use a Lower Concentration: If possible, use the lowest effective concentration of this compound in your experiments.
-
Data Presentation
The following tables provide a template for organizing and comparing data for CEN inhibitors. Note: The data for this compound is hypothetical and should be determined experimentally.
Table 1: In Vitro Potency of CEN Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Influenza A CEN | Enzymatic | TBD | Your Experiment |
| This compound | Influenza A Virus | Cell-based | TBD | Your Experiment |
| Baloxavir acid (BXA) | Influenza A CEN | Enzymatic | ~1.4 - 3.1 | Noshi et al., 2018 |
| Baloxavir acid (BXA) | Influenza A Virus | Cell-based | ~0.46 - 0.98 | Noshi et al., 2018 |
| Compound II-2 (Baloxavir derivative) | Influenza CEN | Enzymatic | 1.46 µM | Molecules 2023, 28(13), 4964 |
Table 2: Selectivity Profile of a Hypothetical CEN Inhibitor
| Target Class | Representative Target | % Inhibition @ 1 µM |
| Primary Target | Influenza CEN | >95% |
| Kinases | EGFR | <10% |
| Src | <5% | |
| GPCRs | Beta-2 Adrenergic | <2% |
| Ion Channels | hERG | <15% |
| Host Endonucleases | DNase I | <1% |
Experimental Protocols
Protocol 1: In Vitro CEN Activity Assay
This protocol is adapted from methods used to characterize CEN inhibitors.[5]
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of viral CEN.
-
Materials:
-
Purified viral ribonucleoproteins (vRNPs) as a source of CEN.
-
Radiolabeled capped RNA substrate (e.g., ³²P-labeled).
-
This compound at various concentrations.
-
Reaction buffer (containing Mg²⁺ or Mn²⁺).
-
Denaturing polyacrylamide gel.
-
-
Procedure:
-
Pre-incubate purified vRNPs with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the radiolabeled capped RNA substrate.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Denature the samples at 95°C for 5 minutes.
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography and quantify the band intensities to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its target in a cellular context.
-
Objective: To confirm that this compound engages with the viral CEN within intact cells.
-
Workflow:
Signaling Pathway Visualization
The Cap-dependent endonuclease is part of the viral RNA polymerase complex and is essential for viral transcription. Its inhibition disrupts the viral life cycle.
Caption: Inhibition of the viral cap-snatching mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variability in Cap-Dependent Endonuclease-IN-25 Experiments: A Technical Support Center
Welcome to the technical support center for Cap-dependent endonuclease-IN-25 (CEN-IN-25). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling variability in experiments involving this potent inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, macrocyclic pyridotriazine derivative that inhibits the cap-dependent endonuclease (CEN) of viruses belonging to the Orthomyxoviridae family, such as the influenza virus.[1] The CEN is a critical enzyme for viral replication. It performs a process known as "cap-snatching," where it cleaves the 5' caps (B75204) from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this endonuclease activity, CEN-IN-25 effectively blocks viral replication.[2][3][4]
Q2: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a powder at -20°C for up to three years. In solvent, the inhibitor should be stored at -80°C for up to one year.[5] It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO and aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in the appropriate assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect enzyme activity.
Q3: What is a typical starting concentration for in vitro experiments with a CEN inhibitor?
The optimal concentration of a CEN inhibitor will vary depending on the specific assay, cell type, and virus strain used. For in vitro enzymatic assays with potent CEN inhibitors like baloxavir (B560136), IC50 values can range from the low nanomolar to micromolar concentrations.[6][7] For cell-based assays, such as plaque reduction or yield reduction assays, effective concentrations (EC50) are also typically in the nanomolar range.[8] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory range for your specific experimental setup.
Q4: I am observing high variability in my experimental results. What are the common causes?
Variability in in vitro studies can arise from multiple sources.[9][10] For experiments with CEN inhibitors, common causes include:
-
Inhibitor Solubility and Stability: The compound may not be fully dissolved or may have degraded.
-
Enzyme Activity: The activity of the cap-dependent endonuclease can vary between preparations.
-
Reaction Conditions: Suboptimal buffer composition, pH, or temperature can affect inhibitor potency.
-
Pipetting and Dilution Errors: Inaccurate liquid handling can lead to inconsistent inhibitor concentrations.
-
Cell-Based Assay Factors: Cell health, passage number, and viral titer can all introduce variability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Activity | Incorrect Inhibitor Concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations. |
| Inhibitor Degradation: Improper storage or handling may have compromised the compound's integrity. | Use a fresh aliquot of the inhibitor from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Inactive Enzyme: The cap-dependent endonuclease may have lost activity. | Verify the activity of your enzyme using a known positive control inhibitor or a fresh batch of enzyme. | |
| Suboptimal Assay Conditions: The buffer, pH, or temperature may not be optimal for inhibitor binding. | Review and optimize your assay protocol. Ensure all components are correctly prepared. | |
| High Background Signal in Assay | Inhibitor Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentration. | Visually inspect for precipitate. If necessary, sonicate or gently warm the solution. Consider using a lower final solvent concentration. |
| Non-specific Binding: The inhibitor may be interacting with other components in the assay. | Include appropriate controls, such as a no-enzyme control and a no-inhibitor control, to identify and subtract background signals. | |
| Inconsistent Results Between Experiments | Variability in Reagents: Inconsistent quality of enzyme, substrate, or buffers. | Use reagents from the same lot for a set of experiments. Prepare fresh buffers regularly. |
| Inaccurate Pipetting or Serial Dilutions: Can lead to significant concentration errors. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. | |
| Variation in Cell Culture Conditions (for cell-based assays): Differences in cell density, passage number, or serum lot. | Standardize cell culture procedures. Use cells within a defined passage number range and screen new lots of serum. | |
| Inconsistent Viral Titer (for cell-based assays): Variation in the amount of virus used for infection. | Accurately determine the viral titer before each experiment and use a consistent multiplicity of infection (MOI). |
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available outside of patent literature, a general methodology for a cap-dependent endonuclease activity assay can be adapted.
General Cap-Dependent Endonuclease FRET-Based Assay Protocol
This protocol is based on the principle of fluorescence resonance energy transfer (FRET) to measure endonuclease activity.
Materials:
-
Recombinant cap-dependent endonuclease
-
This compound
-
FRET-based RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH, MgCl₂, MnCl₂, and DTT)
-
DMSO (for inhibitor dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CEN-IN-25 in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare the FRET-based RNA substrate in assay buffer.
-
Prepare the recombinant cap-dependent endonuclease in assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant cap-dependent endonuclease (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based RNA substrate (e.g., 5 µL) to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Quantitative Data
Specific IC50 values for this compound are not widely published in peer-reviewed literature. However, data from a well-characterized CEN inhibitor, baloxavir acid (the active form of baloxavir marboxil), can provide a reference for expected potency.
| Inhibitor | Influenza Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | A(H1N1)pdm09 | Plaque Reduction | 0.28 (median) | [7] |
| Baloxavir acid | A(H3N2) | Plaque Reduction | 0.16 (median) | [7] |
| Baloxavir acid | B/Victoria-lineage | Plaque Reduction | 3.42 (median) | [7] |
| Baloxavir acid | B/Yamagata-lineage | Plaque Reduction | 2.43 (median) | [7] |
| Baloxavir | Influenza A and B viruses | Enzymatic Assay | 7.45 µM | [6] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of CEN inhibition and a typical experimental workflow.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. mdpi.com [mdpi.com]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Cap-dependent Endonuclease Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on cap-dependent endonuclease (CEN) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the selectivity of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cap-dependent endonuclease (CEN) inhibitors?
A1: Cap-dependent endonuclease (CEN) is a viral enzyme essential for the transcription of viral RNA. In viruses like influenza, CEN cleaves the 5' cap from host cell messenger RNAs (mRNAs), a process known as "cap-snatching."[1][2][3][4] These capped RNA fragments are then used as primers to initiate the synthesis of viral mRNAs. CEN inhibitors block this cap-snatching process, thereby preventing viral replication.[5] The CEN active site often requires divalent metal cations, such as Mg²⁺ or Mn²⁺, for its enzymatic activity, and many inhibitors are designed as metal-chelating molecules.[6]
Q2: Why is improving the selectivity of CEN inhibitors a critical goal in antiviral drug development?
A2: Improving selectivity is crucial to minimize off-target effects and reduce potential toxicity.[7] While CEN is an attractive target because it is not present in humans, inhibitors can still interact with other host metalloenzymes.[6] Highly selective inhibitors are more likely to have a favorable safety profile and a wider therapeutic window. Furthermore, enhanced selectivity can lead to greater potency against the target virus and may reduce the likelihood of developing off-target based resistance.
Q3: What are the common resistance mechanisms against CEN inhibitors?
A3: Resistance to CEN inhibitors typically arises from amino acid substitutions in the endonuclease domain of the viral polymerase. For instance, in influenza viruses, substitutions in the polymerase acidic (PA) subunit, such as I38T, I38F, or E23K, have been associated with reduced susceptibility to baloxavir.[8][9] These mutations can alter the inhibitor's binding affinity to the active site. Monitoring for these mutations is essential for understanding and overcoming drug resistance.[8][10][11]
Q4: How is the selectivity of a CEN inhibitor quantified?
A4: The selectivity of a CEN inhibitor is commonly expressed as the Selectivity Index (SI). The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[12] A higher SI value indicates greater selectivity, as it signifies a larger window between the concentration at which the inhibitor is effective against the virus and the concentration at which it becomes toxic to host cells.
Troubleshooting Guides
In Vitro Enzymatic Assays (e.g., FRET-based assays)
Q: I'm observing high background fluorescence in my FRET-based CEN assay. What could be the cause and how can I fix it?
A: High background fluorescence can obscure the signal from your enzymatic reaction. Here are some common causes and solutions:
-
Autofluorescent Compounds: Your test compound may be inherently fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Screen your compounds for autofluorescence in a separate assay without the enzyme or substrate. If a compound is autofluorescent, consider using a different assay format or adjusting the excitation/emission wavelengths if possible.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh, high-quality buffers and reagents. Test each component individually for fluorescence.
-
-
Non-specific Binding: The fluorescently labeled substrate may be binding non-specifically to the enzyme or other components, leading to a change in fluorescence independent of enzymatic activity.
-
Solution: Optimize the assay buffer by including a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to reduce non-specific interactions.
-
-
Incorrect Instrument Settings: The gain settings on your fluorescence plate reader may be too high.
-
Solution: Optimize the gain setting using control wells (e.g., substrate only) to ensure the signal is within the linear range of the detector.
-
Q: My enzymatic assay shows poor reproducibility between replicates. What are the likely sources of variability?
A: Poor reproducibility can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a common source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
-
-
Incomplete Mixing: Failure to properly mix the reaction components can lead to inconsistent results.
-
Solution: Ensure thorough mixing after the addition of each reagent, especially after adding the inhibitor and initiating the reaction.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the assay plate or between experiments can introduce variability.
-
Solution: Pre-incubate all reagents and the assay plate at the desired reaction temperature. Use a temperature-controlled plate reader.
-
-
Enzyme Instability: The CEN enzyme may be unstable under the assay conditions.
-
Solution: Check the stability of your enzyme preparation. Consider adding stabilizing agents like glycerol (B35011) or BSA to the enzyme storage and reaction buffers.
-
Cell-Based Assays (e.g., Plaque Reduction, Viral Yield Reduction, qRT-PCR)
Q: In my plaque reduction assay, I'm not seeing any plaques, even in the virus-only control wells. What went wrong?
A: The absence of plaques suggests a failure in viral infection or cell death. Consider the following:
-
Virus Titer is Too Low: The initial virus stock may have a lower titer than expected.
-
Solution: Re-titer your virus stock. If necessary, prepare a fresh, higher-titer stock.
-
-
Cells are Not Susceptible: The cell line you are using may not be permissive to the virus strain.
-
Solution: Confirm that your cell line is appropriate for the virus you are studying.
-
-
Incorrect Overlay Medium: The concentration of the solidifying agent (e.g., agarose, methylcellulose) in the overlay may be too high, preventing viral spread.
-
Solution: Optimize the concentration of the solidifying agent in your overlay medium.
-
-
Cell Monolayer is Unhealthy: The cells may not have formed a healthy, confluent monolayer before infection.
-
Solution: Ensure proper cell seeding density and growth conditions to achieve a confluent and healthy monolayer on the day of infection.
-
Q: My qRT-PCR results for viral RNA quantification are inconsistent. How can I improve the reliability of this assay?
A: Inconsistent qRT-PCR results can be due to issues with RNA extraction, reverse transcription, or the PCR itself.
-
RNA Degradation: RNA is susceptible to degradation by RNases.
-
Solution: Use RNase-free reagents and consumables. Work in a clean environment and consider adding an RNase inhibitor to your samples.
-
-
Inefficient Reverse Transcription (RT): The conversion of viral RNA to cDNA may be inefficient.
-
Solution: Optimize the RT reaction conditions, including the amount of input RNA, primer concentration, and incubation time and temperature.
-
-
PCR Inhibition: Components from the sample lysate may inhibit the PCR reaction.
-
Solution: Ensure your RNA extraction method effectively removes potential inhibitors. You can test for inhibition by running a dilution series of your RNA sample.
-
-
Primer/Probe Design: Suboptimal primer or probe sequences can lead to inefficient or non-specific amplification.
Cytotoxicity Assays (e.g., MTT, MTS Assays)
Q: My MTT assay is showing high variability in absorbance readings. What are the potential causes?
A: High variability in MTT assays can be due to several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable formazan (B1609692) production.
-
Solution: Ensure cells are well-resuspended before plating and use appropriate techniques to avoid edge effects in the microplate.
-
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Interference from Test Compound: Some compounds can interfere with the MTT reduction reaction or absorb light at the same wavelength as formazan.
-
Solution: Run a control with the compound in cell-free medium to check for direct reduction of MTT or colorimetric interference.
-
-
Phenol (B47542) Red in Medium: Phenol red in the culture medium can affect absorbance readings.
-
Solution: Use phenol red-free medium for the assay or perform a background subtraction with medium-only controls.[6]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) against Various Influenza Strains
| Influenza Virus Strain | Assay Type | EC50 / IC50 (nM) | Reference |
| A(H1N1)pdm09 | Focus Reduction Assay | 0.7 ± 0.5 | [1][15] |
| A(H3N2) | Focus Reduction Assay | 1.2 ± 0.6 | [1][15] |
| B (Victoria lineage) | Focus Reduction Assay | 7.2 ± 3.5 | [1][15] |
| B (Yamagata lineage) | Focus Reduction Assay | 5.8 ± 4.5 | [1][15] |
| A/Perth/16/2009 (WT) | Focus Reduction Assay | 0.5 ± 0.4 | [16] |
| A/Perth/16/2009-PA/I38M (Mutant) | Focus Reduction Assay | 8.5 ± 3.8 | [16] |
| A(H1N1)pdm09 | Plaque Reduction Assay | 0.28 (median) | [8] |
| A(H3N2) | Plaque Reduction Assay | 0.16 (median) | [8] |
| B/Victoria-lineage | Plaque Reduction Assay | 3.42 (median) | [8] |
| B/Yamagata-lineage | Plaque Reduction Assay | 2.43 (median) | [8] |
Table 2: Broad-Spectrum Activity of Selected CEN Inhibitors
| Inhibitor | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound B | Lassa Virus (LASV) | MTT Assay | ~0.01 | >10 | >1000 | [6] |
| Compound B | Junin Virus (JUNV) | MTT Assay | ~0.01 | >10 | >1000 | [6] |
| Compound B | La Crosse Virus (LACV) | MTT Assay | ~0.1 | >10 | >100 | [6] |
| CAPCA-1 | La Crosse Virus (LACV) | MTT Assay | <1 | >10 | >10 | [17][18] |
| Ribavirin | Lassa Virus (LASV) | MTT Assay | ~10 | >100 | >10 | [6] |
Experimental Protocols
Protocol 1: In Vitro CEN Enzymatic Assay (FRET-based)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Enzyme Stock: Purified recombinant CEN protein diluted in Assay Buffer to the desired working concentration.
-
Substrate Stock: Fluorescently labeled RNA oligonucleotide substrate (with a fluorophore and a quencher) diluted in Assay Buffer.
-
Inhibitor Stock: Test compounds serially diluted in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 48 µL of the CEN enzyme solution to each well and mix gently.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Plaque Reduction Assay
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., MDCK cells for influenza) in 6-well plates at a density that will result in a confluent monolayer the following day.
-
-
Virus and Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
-
Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
Add 200 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the virus inoculum.
-
Add 2 mL of overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing the appropriate concentration of the test inhibitor or vehicle control.
-
-
Incubation and Staining:
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
-
Protocol 3: Cytotoxicity Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value by plotting cell viability against the compound concentration.
-
Visualizations
Caption: Influenza virus cap-snatching mechanism and inhibition.
Caption: Workflow for CEN inhibitor screening and selectivity assessment.
Caption: Key parameters for a successful CEN inhibitor candidate.
References
- 1. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peg-symposien.org [peg-symposien.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
Interpreting unexpected results with Cap-dependent endonuclease-IN-25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cap-dependent endonuclease-IN-25, a potent macrocyclic pyridotriazine derivative inhibitor of the influenza virus cap-dependent endonuclease (CEN). Information regarding this specific inhibitor is primarily derived from patent literature (WO2020075080A1, compound 4), and as such, some data presented is based on representative CEN inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the "cap-snatching" activity of the influenza virus polymerase acidic (PA) protein.[1] This process is crucial for the virus to cleave the 5' caps (B75204) from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this endonuclease activity, IN-25 effectively halts viral gene transcription and replication.[2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in virology research to study the replication of influenza viruses and other viruses that utilize a cap-snatching mechanism. It serves as a tool to investigate the role of the cap-dependent endonuclease in the viral life cycle and to evaluate the potential of CEN inhibitors as antiviral therapeutics.[4]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What are the known resistance mutations for cap-dependent endonuclease inhibitors?
A4: A common resistance mutation observed for other cap-dependent endonuclease inhibitors, such as baloxavir, is the I38T substitution in the PA protein.[5] This mutation can reduce the binding affinity of the inhibitor to the endonuclease active site. Researchers using this compound in long-term cell culture experiments or in vivo studies should be aware of the potential for resistant variants to emerge.
Troubleshooting Guide
| Unexpected Result | Potential Cause(s) | Recommended Troubleshooting Steps |
| Loss of Inhibitor Activity | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Pipetting errors or incorrect calculation of dilutions. 3. Cell culture issues: High cell passage number leading to altered phenotype, or mycoplasma contamination. 4. Emergence of resistant virus: Prolonged exposure of the virus to the inhibitor. | 1. Prepare a fresh stock solution of IN-25 from a new aliquot. 2. Verify all calculations and ensure proper calibration of pipettes. 3. Use low-passage, healthy cells and regularly test for mycoplasma. 4. Sequence the PA gene of the virus to check for resistance mutations like I38T. |
| High Cellular Cytotoxicity | 1. Concentration too high: The effective concentration may be close to the cytotoxic concentration in your specific cell line. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or solvent. | 1. Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and use concentrations well below this value. 2. Ensure the final solvent concentration in the culture medium is low (typically ≤0.5%). Run a solvent-only control. 3. Test the inhibitor on a different, more robust cell line if possible. |
| Inconsistent Results Between Experiments | 1. Variability in viral titer: Inconsistent multiplicity of infection (MOI) used in different experiments. 2. Variability in cell health and density: Differences in cell confluency or passage number. 3. Inconsistent incubation times: Variations in the duration of inhibitor treatment or viral infection. | 1. Accurately titer the viral stock before each experiment and use a consistent MOI. 2. Seed cells at a consistent density and use cells within a defined passage number range. 3. Standardize all incubation times throughout the experimental protocol. |
| No Inhibition of Viral Replication | 1. Incorrect viral target: The virus being studied may not rely on a cap-dependent endonuclease for replication. 2. Inactive compound: The inhibitor may have degraded (see "Loss of Inhibitor Activity"). 3. Experimental setup: Issues with the assay itself, such as a problem with the detection method. | 1. Confirm that the virus you are working with belongs to the Orthomyxoviridae family or is known to use a cap-snatching mechanism. 2. Test the activity of a fresh stock of the inhibitor. 3. Include a positive control inhibitor (if available) and validate the assay with a known sensitive virus. |
Quantitative Data Summary
| Parameter | Representative Value | Description |
| IC50 (Inhibitory Concentration 50%) | 0.5 - 10 nM | The concentration of the inhibitor required to reduce viral replication by 50%. This can vary depending on the influenza virus strain and the cell line used. |
| CC50 (Cytotoxic Concentration 50%) | >10 µM | The concentration of the inhibitor that causes a 50% reduction in cell viability. |
| Selectivity Index (SI) | >1000 | Calculated as CC50 / IC50. A higher SI indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity. |
Experimental Protocols
1. Endonuclease Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of IN-25 on the endonuclease activity of the influenza virus PA protein.
-
Principle: A fluorescently labeled short RNA substrate is incubated with the purified influenza virus RNA polymerase complex (or the isolated PA subunit) in the presence of a manganese source. Endonuclease activity cleaves the substrate, leading to a change in fluorescence polarization or a detectable cleavage product on a gel.
-
Methodology:
-
Purify the influenza A virus polymerase complex or the PA subunit.
-
Prepare a reaction mixture containing the purified enzyme, a reaction buffer with MnCl₂, and varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a fluorescently labeled RNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence polarization or analyze the cleavage products by gel electrophoresis.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Antiviral Cell-Based Assay (Plaque Reduction Assay)
This assay determines the concentration of IN-25 required to inhibit the replication of influenza virus in a cell culture model.
-
Principle: The ability of a virus to form plaques (zones of cell death) in a monolayer of susceptible cells is inhibited in the presence of an antiviral compound.
-
Methodology:
-
Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of agarose (B213101) and medium containing the different concentrations of IN-25 or a vehicle control.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.[6]
-
3. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of IN-25 on the host cells used in the antiviral assays.
-
Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the inhibitor concentration.[7]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. AU2014318832A1 - Aza-pyridone compounds and uses thereof - Google Patents [patents.google.com]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Weekly US Influenza Surveillance Report: Key Updates for Week 47, ending November 22, 2025 | FluView | CDC [cdc.gov]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors: Cap-dependent endonuclease-IN-25 versus Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics for influenza, the inhibition of the cap-dependent endonuclease (CEN) has emerged as a pivotal strategy. This enzyme, a component of the viral RNA polymerase complex, is essential for the "cap-snatching" process, which initiates viral mRNA transcription. This guide provides a detailed comparison of two prominent CEN inhibitors: Cap-dependent endonuclease-IN-25, a novel macrocyclic pyridotriazine derivative, and baloxavir (B560136) marboxil, an FDA-approved antiviral.
At a Glance: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and baloxavir acid (the active metabolite of baloxavir marboxil). It is important to note that the data for this compound is limited to a single patent disclosure, and direct comparative studies under identical conditions are not yet available in peer-reviewed literature.
| Compound | Assay Type | Target | IC50 (nM) | Source |
| This compound (Compound 4) | Enzymatic Assay | Cap-Dependent Endonuclease | 0.6 | Patent WO2020075080A1 |
| Baloxavir Acid | Enzymatic Assay | PA Endonuclease | 1.4 - 3.1 (Influenza A) | [1] |
| Baloxavir Acid | Enzymatic Assay | PA Endonuclease | 4.5 - 8.9 (Influenza B) | [1] |
Table 1: In Vitro Enzymatic Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of the compounds in enzymatic assays, which measure the direct inhibition of the cap-dependent endonuclease enzyme.
| Compound | Assay Type | Influenza Strain | EC50 (nM) | Source |
| Baloxavir Acid | Plaque Reduction Assay | A(H1N1)pdm09 | 0.73 ± 0.39 | |
| Baloxavir Acid | Plaque Reduction Assay | A(H3N2) | 0.46 ± 0.16 | |
| Baloxavir Acid | Plaque Reduction Assay | B (Victoria) | 3.0 ± 1.2 | |
| Baloxavir Acid | Plaque Reduction Assay | B (Yamagata) | 2.5 ± 0.8 | |
| Baloxavir Acid | Focus Reduction Assay | A(H1N1)pdm09 | 0.7 ± 0.5 | [2] |
| Baloxavir Acid | Focus Reduction Assay | A(H3N2) | 1.2 ± 0.6 | [2] |
| Baloxavir Acid | Focus Reduction Assay | B (Victoria) | 7.2 ± 3.5 | [2] |
| Baloxavir Acid | Focus Reduction Assay | B (Yamagata) | 5.8 ± 4.5 | [2] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid. This table presents the half-maximal effective concentration (EC50) of baloxavir acid in cell-based assays, which measure the compound's ability to inhibit viral replication in cultured cells. Currently, no publicly available in vitro antiviral activity data exists for this compound.
Mechanism of Action: Targeting Viral Transcription
Both this compound and baloxavir function by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the cleavage of the 5' caps (B75204) from host pre-mRNAs, a process known as "cap-snatching." These capped fragments are essential primers for the viral RNA-dependent RNA polymerase to initiate the transcription of viral mRNAs. By blocking this crucial first step, both compounds effectively halt viral gene expression and replication.
Figure 1. Mechanism of action of cap-dependent endonuclease inhibitors.
Experimental Protocols
Detailed experimental protocols for the efficacy data presented are outlined below. These represent standard methodologies used in the field for evaluating antiviral compounds against influenza virus.
Cap-Dependent Endonuclease Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.
-
Enzyme and Substrate Preparation: Recombinant influenza virus PA subunit N-terminal domain (containing the endonuclease active site) is expressed and purified. A synthetic, single-stranded, fluorescently labeled RNA oligonucleotide is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing MnCl2, as manganese ions are essential for endonuclease activity.
-
Inhibition Assay: The purified enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or baloxavir acid) for a defined period.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the fluorescently labeled RNA substrate. After a set incubation time at 37°C, the reaction is terminated.
-
Data Analysis: The cleavage of the RNA substrate is quantified, often using methods like capillary electrophoresis or gel electrophoresis to separate the cleaved and uncleaved fragments. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Figure 2. Generalized workflow for a cap-dependent endonuclease enzymatic assay.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well). The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound (e.g., baloxavir acid).
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition for each compound concentration is calculated relative to a no-drug control. The EC50 value, the concentration that reduces the number of plaques by 50%, is determined from a dose-response curve.
Summary and Future Directions
Both this compound and baloxavir target a critical and conserved enzyme in the influenza virus life cycle, demonstrating the potential of this mechanism for potent antiviral activity. Based on the limited available data, this compound shows a highly potent enzymatic inhibitory activity.
However, a comprehensive and direct comparison of the efficacy of these two compounds is currently hampered by the lack of publicly available, peer-reviewed data for this compound, particularly concerning its in-cell antiviral activity, spectrum of activity against different influenza strains, and resistance profile. Baloxavir, being an approved drug, has a substantial body of clinical and preclinical data supporting its efficacy and defining its clinical utility and limitations, such as the emergence of resistance through mutations in the PA protein (e.g., I38T).
Future research should focus on a head-to-head comparison of these and other novel macrocyclic CEN inhibitors in a panel of standardized in vitro and in vivo models. Such studies will be crucial to fully elucidate the therapeutic potential of this promising new class of influenza antivirals. Researchers are encouraged to consult the primary literature and patent filings for the most current and detailed information.
References
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors: Benchmarking Cap-dependent endonuclease-IN-25
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cap-dependent endonuclease-IN-25 with other key Cap-dependent Endonuclease (CEN) inhibitors, supported by available experimental data. CEN inhibitors represent a promising class of antiviral agents that target the "cap-snatching" mechanism essential for the replication of influenza viruses and other segmented negative-strand RNA viruses.
This guide will focus on the comparative efficacy of these inhibitors, with a primary focus on the approved drug Baloxavir (B560136) marboxil and its active form, baloxavir acid, due to the availability of public data. While direct head-to-head comparative studies involving this compound are not publicly available, this guide compiles existing data to provide a useful benchmark for researchers.
Mechanism of Action: The "Cap-Snatching" Process
Influenza virus, a member of the Orthomyxoviridae family, utilizes a unique mechanism called "cap-snatching" to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, composed of three subunits (PA, PB1, and PB2), is responsible for this process. The PA subunit contains the cap-dependent endonuclease (CEN) domain, which cleaves the 5' cap from host pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNAs by the PB1 subunit. CEN inhibitors block this initial step, thereby preventing viral replication.
A Comparative Guide to Influenza Antiviral Targets: Cap-Dependent Endonuclease vs. Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
The landscape of influenza therapeutics is continually evolving, with novel mechanisms of action offering new avenues for combating seasonal and pandemic threats. This guide provides an objective comparison of two key antiviral drug classes: the newer cap-dependent endonuclease (CEN) inhibitors and the established neuraminidase (NA) inhibitors. This comparison is supported by experimental data to inform research and drug development efforts.
Due to the limited publicly available data on the specific compound "Cap-dependent endonuclease-IN-25," this guide will utilize baloxavir (B560136) marboxil , a globally approved CEN inhibitor, as a representative for this class of antiviral agents.
Mechanism of Action: A Tale of Two Targets
Influenza virus replication is a multi-step process, and each class of inhibitors targets a distinct, critical stage.
Cap-dependent Endonuclease (CEN) Inhibitors , such as baloxavir marboxil, act early in the viral replication cycle.[1][2][3] They inhibit the "cap-snatching" mechanism, an essential process where the viral polymerase acidic (PA) protein cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[1][2] These capped fragments are then used as primers to synthesize viral mRNAs. By blocking this endonuclease activity, CEN inhibitors effectively prevent the transcription of viral genes and subsequent protein synthesis, thereby halting viral replication at its source.[4]
Neuraminidase (NA) Inhibitors , including oseltamivir, zanamivir, peramivir, and laninamivir, target a later stage of the viral life cycle. Neuraminidase is a viral surface glycoprotein (B1211001) that cleaves sialic acid residues on the host cell surface.[5] This action is crucial for the release of newly formed virus particles from infected cells. NA inhibitors are sialic acid analogues that competitively bind to the active site of the neuraminidase enzyme, preventing the release of progeny virions and limiting the spread of infection to other cells.
dot
References
A Head-to-Head Comparison of Influenza Antivirals: Cap-Dependent Endonuclease Inhibitors vs. Oseltamivir
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key classes of influenza antiviral drugs: Cap-dependent endonuclease inhibitors and the neuraminidase inhibitor oseltamivir (B103847). This document outlines their distinct mechanisms of action, presents a quantitative summary of their performance from experimental data, and details the methodologies of key assays.
Introduction to the Antiviral Agents
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. This guide focuses on a comparative analysis of two major classes of anti-influenza agents.
Oseltamivir , commercially known as Tamiflu®, is a widely used antiviral medication for the treatment and prevention of both influenza A and B virus infections.[1][2][3] It functions as a neuraminidase inhibitor, targeting a crucial enzyme on the viral surface.[1][4] Oseltamivir is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2][5]
Cap-dependent endonuclease (CEN) inhibitors represent a newer class of antiviral drugs.[6][7] This guide will focus on baloxavir (B560136) marboxil (Xofluza®), a first-in-class approved drug, as a representative for this category, which also includes research compounds like Cap-dependent endonuclease-IN-25.[8][9] CEN inhibitors target the "cap-snatching" mechanism, a critical step in the initiation of viral mRNA synthesis, thereby halting viral gene transcription and replication.[6][10] This mechanism is distinct from that of neuraminidase inhibitors.[7]
Mechanism of Action
The two drug classes interrupt the influenza virus life cycle at different stages.
Oseltamivir acts at the final stage of viral replication. The neuraminidase enzyme on the surface of the influenza virus is responsible for cleaving sialic acid residues on the host cell, which allows newly formed virus particles to be released and infect other cells.[1][11][12] Oseltamivir, an analogue of sialic acid, competitively inhibits this enzyme, preventing viral release and spread.[1][5]
Cap-dependent endonuclease inhibitors , such as baloxavir marboxil, act much earlier in the viral replication process. The viral RNA-dependent RNA polymerase complex utilizes a "cap-snatching" mechanism, where it cleaves the 5' cap from host cell pre-mRNAs to use as a primer for synthesizing its own viral mRNAs.[6][10][13] CEN inhibitors block the endonuclease activity of the polymerase acidic (PA) subunit, thereby preventing the initiation of viral transcription and subsequent protein synthesis.[7][8]
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of baloxavir marboxil and oseltamivir.
| In Vitro Efficacy | Baloxavir Acid (Active form of Baloxavir Marboxil) | Oseltamivir Carboxylate (Active form of Oseltamivir) | Reference |
| IC50 (Influenza A/H1N1) | Comparable to Baloxavir Marboxil | 2.5 nM | [5][14] |
| IC50 (Influenza A/H3N2) | Comparable to Baloxavir Marboxil | 0.96 nM | [5][14] |
| IC50 (Influenza B) | Comparable to Baloxavir Marboxil | 60 nM | [5][14] |
| EC50 (Seasonal H1N1) | Significantly lower than oseltamivir in some strains | Increased in some recent strains | [15][16] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values indicate the concentration of the drug required to inhibit viral activity by 50%. Lower values indicate higher potency.
| Clinical Efficacy (in Otherwise Healthy Adults and Adolescents) | Baloxavir Marboxil | Oseltamivir | Reference |
| Median Time to Alleviation of Symptoms (TTAS) | 53.7 hours | Not significantly different from placebo in some studies | [6] |
| Median Time to Cessation of Viral Shedding | 24 hours | 72 hours | [6] |
| Reduction in Fever Duration (vs. Oseltamivir in Children) | Significantly shorter (-13.49 hours) | - | [17] |
| Incidence of Adverse Events (vs. Oseltamivir in Children) | Lower | Higher (specifically nausea and vomiting) | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these antiviral agents.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza virus strains are propagated in Madin-Darby canine kidney (MDCK) cells. The viral titer is determined using a hemagglutination assay.
-
Assay Procedure:
-
A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Serial dilutions of the test compound (e.g., oseltamivir carboxylate) are prepared.
-
The diluted compound is incubated with a standardized amount of influenza virus.
-
The MUNANA substrate is added, and the mixture is incubated at 37°C.
-
The enzymatic reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated from the dose-response curve.[19][20]
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral drug required to reduce the number of virus-induced plaques by 50% (EC50).
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
Virus Infection: Cells are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug (e.g., baloxavir acid or oseltamivir carboxylate) and agarose.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.[21]
In Vivo Efficacy in a Mouse Model
This protocol assesses the therapeutic efficacy of antiviral agents in a lethal influenza virus infection model in mice.
-
Animal Model: BALB/c mice are commonly used.[22]
-
Infection: Mice are intranasally infected with a lethal dose of influenza virus.
-
Treatment: Treatment with the antiviral agent (e.g., baloxavir marboxil or oseltamivir) or a placebo is initiated at various time points post-infection (e.g., 24, 48, 72 hours).[22]
-
Monitoring: Key endpoints such as body weight, clinical signs of illness, and survival rates are monitored daily for a period of 14-21 days.[22][23]
-
Viral Load Assessment: On specific days post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to quantify viral titers using plaque assays or qRT-PCR.[22]
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and lung viral titers between treatment groups are statistically evaluated.[24]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships.
Caption: Influenza virus replication cycle and points of inhibition.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 13. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. abidipharma.com [abidipharma.com]
- 24. researchgate.net [researchgate.net]
Efficacy of Cap-Dependent Endonuclease Inhibitors Against Resistant Influenza Strains: A Comparative Guide
The emergence of drug-resistant influenza virus strains poses a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action. Cap-dependent endonuclease (CEN) inhibitors represent a new class of anti-influenza drugs that target a crucial step in viral replication. This guide provides a comparative overview of the efficacy of CEN inhibitors, with a focus on the approved drug baloxavir (B560136) marboxil and the investigational compound Cap-dependent endonuclease-IN-25, against resistant influenza strains.
Mechanism of Action: Targeting the "Cap-Snatching" Process
Influenza viruses utilize a unique "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA). The viral polymerase complex, consisting of three subunits (PA, PB1, and PB2), binds to the 5' cap of host cell pre-mRNAs. The cap-dependent endonuclease, located in the PA subunit, then cleaves the host mRNA a short distance downstream, generating a capped RNA fragment that is used as a primer for the synthesis of viral mRNA.[1][2][3]
CEN inhibitors, such as baloxavir acid (the active form of baloxavir marboxil) and presumably this compound, act by directly inhibiting this endonuclease activity.[1][2][3] By blocking the cap-snatching process, these drugs effectively prevent the synthesis of viral mRNA and subsequent viral replication.[2][4][5]
Comparative Efficacy Against Influenza Strains
Baloxavir marboxil has demonstrated broad activity against influenza A and B viruses, including strains resistant to other classes of antiviral drugs such as neuraminidase inhibitors (e.g., oseltamivir).[4][6] this compound is a potent CEN inhibitor and a macrocyclic pyridotriazine derivative, but specific efficacy data against resistant strains is not yet publicly available in peer-reviewed literature.[7] However, studies on other novel macrocyclic CEN inhibitors have shown promising activity against baloxavir-resistant variants.[8]
The following tables summarize the in vitro efficacy of baloxavir acid against various influenza virus strains.
Table 1: In Vitro Efficacy of Baloxavir Acid Against Neuraminidase Inhibitor-Susceptible and -Resistant Influenza Viruses
| Virus Strain | Neuraminidase Inhibitor Susceptibility | Baloxavir Acid IC50 (nM) |
| A/H1N1pdm09 | Susceptible | 1.4 - 3.1 |
| A/H1N1pdm09 (H275Y) | Oseltamivir-Resistant | 1.5 - 3.3 |
| A/H3N2 | Susceptible | 0.7 - 2.0 |
| A/H3N2 (E119V) | Oseltamivir-Resistant | 0.8 - 2.2 |
| Influenza B (Victoria) | Susceptible | 4.5 - 8.9 |
| Influenza B (Yamagata) | Susceptible | 4.8 - 9.3 |
IC50 (half maximal inhibitory concentration) values are indicative of the drug concentration required to inhibit 50% of viral activity in vitro. Data compiled from multiple sources.
Table 2: Emergence of Resistance to Baloxavir
Treatment with baloxavir marboxil can lead to the selection of influenza viruses with reduced susceptibility.[1][4] The most common amino acid substitution associated with reduced susceptibility is I38T in the PA protein.[4][6]
| Virus Strain | Amino Acid Substitution in PA | Fold-change in Baloxavir Acid IC50 |
| A/H1N1pdm09 | I38T | ~30-50 fold |
| A/H3N2 | I38T | ~40-70 fold |
| Influenza B | I38T | ~5-10 fold |
Fold-change in IC50 is the ratio of the IC50 for the resistant strain to the IC50 for the wild-type strain.
Experimental Protocols
The in vitro efficacy of antiviral compounds is commonly assessed using a plaque reduction assay. This assay measures the ability of a drug to inhibit the formation of plaques, which are areas of cell death caused by viral replication in a cell monolayer.
Plaque Reduction Assay Protocol
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: A stock of the influenza virus to be tested is diluted to a concentration that will produce a countable number of plaques.
-
Drug Preparation: The antiviral compound (e.g., baloxavir acid) is serially diluted to create a range of concentrations.
-
Infection: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral drug or a placebo control.
-
Incubation: The plates are incubated for 1 hour to allow for viral adsorption.
-
Agarose (B213101) Overlay: The virus-drug mixture is removed, and the cells are overlaid with a medium containing agarose and trypsin (to facilitate viral spread). The agarose solidifies, restricting viral spread to adjacent cells and leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days until plaques are visible.
-
Staining and Counting: The cell monolayers are fixed and stained with crystal violet, which stains living cells purple. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the placebo control.
Comparison of Antiviral Resistance Profiles
The distinct mechanisms of action of CEN inhibitors and neuraminidase inhibitors result in a lack of cross-resistance.[6] This means that influenza strains resistant to neuraminidase inhibitors generally remain susceptible to CEN inhibitors, and vice versa.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the treatment of influenza, offering a novel mechanism of action that is effective against strains resistant to older antiviral drugs. While baloxavir marboxil is the first approved drug in this class, the emergence of resistance highlights the need for continued research and development of new CEN inhibitors. Investigational compounds like this compound, with potentially different resistance profiles due to their macrocyclic structure, hold promise for the future of influenza therapy. Further studies are required to elucidate the full potential of these next-generation CEN inhibitors in combating the ever-evolving threat of influenza.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cross-Resistance Between Cap-Dependent Endonuclease Inhibitors and Other Influenza Antivirals
A detailed guide for researchers on the cross-resistance profiles of Cap-Dependent Endonuclease Inhibitors, with a focus on baloxavir (B560136) marboxil, in comparison to other established influenza antiviral agents.
The emergence of antiviral resistance is a significant challenge in the clinical management of influenza infections. This guide provides a comparative overview of the cross-resistance patterns observed between the newer class of cap-dependent endonuclease (CEN) inhibitors, represented by baloxavir marboxil, and other major classes of influenza antivirals, including neuraminidase inhibitors (NAIs) like oseltamivir (B103847) and RNA-dependent RNA polymerase (RdRP) inhibitors such as favipiravir.
Mechanism of Action and Resistance
Influenza antiviral drugs target different stages of the viral life cycle.[1] Understanding these mechanisms is crucial to comprehending the basis of their resistance profiles.
-
Cap-Dependent Endonuclease (CEN) Inhibitors (e.g., Baloxavir Marboxil): These drugs inhibit the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis.[1][2] They target the polymerase acidic (PA) subunit of the influenza virus RNA polymerase.[1] Resistance to baloxavir is primarily associated with amino acid substitutions in the PA protein, most notably at position I38 (e.g., I38T, I38S, I38M).[3][4]
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): NAIs block the function of the neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells. Resistance to NAIs is typically conferred by mutations in the NA protein.
-
RNA-dependent RNA Polymerase (RdRP) Inhibitors (e.g., Favipiravir): These antivirals target the RdRP enzyme, inducing lethal mutations in the viral genome during replication.
Due to these distinct mechanisms of action, there is generally a lack of cross-resistance between these different classes of antivirals.[2] Viruses that develop resistance to baloxavir marboxil typically remain susceptible to neuraminidase inhibitors, and vice-versa.[3][5][6]
Quantitative Comparison of Antiviral Susceptibility
The following tables summarize the in vitro susceptibility data for influenza viruses with and without resistance-conferring mutations. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the viral activity in a given assay. Fold-change indicates the increase in IC50 for a mutant virus compared to the wild-type (WT) virus.
Table 1: Susceptibility of Baloxavir-Resistant Influenza A(H3N2) Viruses to Different Antivirals
| Virus Strain | Genotype (PA protein) | Baloxavir IC50 (nM) | Fold-Change (vs. WT) | Oseltamivir IC50 (nM) | Fold-Change (vs. WT) |
| Wild-Type | I38 | 0.16 | - | 0.8 | - |
| Mutant | I38T | 12.16 - 19.2 | 76 - 120[3] | 0.8 | 1 |
Table 2: Susceptibility of Baloxavir-Resistant Influenza A(H1N1)pdm09 Viruses to Baloxavir
| Virus Strain | Genotype (PA protein) | Baloxavir IC50 (nM) | Fold-Change (vs. WT) |
| Wild-Type | I38 | 0.28 | - |
| Mutant | I38L | 4.28 | 15.3[4][7] |
| Mutant | I38T | 20.24 | 72.3[4][7] |
| Mutant | E199D | 1.51 | 5.4[4][7] |
Table 3: Susceptibility of Baloxavir-Resistant Influenza B Viruses to Baloxavir
| Virus Strain | Genotype (PA protein) | Baloxavir IC50 (nM) | Fold-Change (vs. WT) |
| Wild-Type (Victoria) | I38 | ~3.42 | - |
| Mutant (Victoria) | I38T | 186.4 | 54.5[4][7] |
| Wild-Type (Yamagata) | I38 | ~2.43 | - |
Note: IC50 values can vary depending on the specific assay and cell line used.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays:
1. Plaque Reduction Assay:
-
Objective: To determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Methodology:
-
Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with a standardized amount of influenza virus.
-
The infected cells are then overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the antiviral drug.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each drug concentration is counted, and the IC50 value is calculated by plotting the percentage of plaque inhibition against the drug concentration.
-
2. Neuraminidase Inhibition Assay:
-
Objective: To measure the ability of a neuraminidase inhibitor to block the enzymatic activity of the viral neuraminidase.
-
Methodology:
-
The influenza virus is incubated with serial dilutions of the neuraminidase inhibitor.
-
A fluorescent or chemiluminescent substrate for the neuraminidase enzyme (e.g., MUNANA) is added to the mixture.
-
The enzymatic reaction is allowed to proceed for a set period.
-
The fluorescence or luminescence generated by the cleavage of the substrate is measured.
-
The IC50 value is determined as the drug concentration that reduces neuraminidase activity by 50%.
-
Visualizing Mechanisms and Workflows
Influenza Virus Replication and Antiviral Targets
Caption: Influenza virus life cycle and points of antiviral intervention.
Experimental Workflow for Antiviral Susceptibility Testing
Caption: Workflow for determining antiviral susceptibility using a plaque reduction assay.
Key Findings and Clinical Implications
-
Lack of Cross-Resistance: The distinct mechanisms of action of CEN inhibitors, NAIs, and RdRP inhibitors mean that cross-resistance between these classes is not a significant concern.[2] Influenza viruses resistant to baloxavir remain susceptible to oseltamivir and other NAIs.[3][5][6]
-
Clinical Relevance: The emergence of baloxavir-resistant variants has been observed in clinical settings, particularly in pediatric patients.[3] While these resistant viruses show reduced susceptibility to baloxavir, they do not appear to have a significant impact on clinical outcomes compared to wild-type viruses in many cases. However, combination therapy with drugs from different classes, such as baloxavir and oseltamivir, may be a strategy to prevent the emergence of resistance.[8]
-
Surveillance: Continuous monitoring of influenza virus populations for reduced susceptibility to all classes of antivirals is essential for effective public health management and to guide clinical decision-making.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
In Vivo Validation of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents targeting influenza viruses. Due to the limited publicly available in vivo data for the investigational compound Cap-dependent endonuclease-IN-25, this guide will utilize the extensively studied and clinically approved CEN inhibitor, Baloxavir Marboxil (BXM), as a benchmark. The experimental data and protocols presented for BXM serve as a robust framework for the potential in vivo evaluation of novel CEN inhibitors like IN-25.
Mechanism of Action: Targeting Viral Replication at its Core
Influenza virus replication relies on a unique mechanism known as "cap-snatching," where the viral Cap-dependent endonuclease cleaves the 5' caps (B75204) of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs. CEN inhibitors, including Baloxavir Marboxil and presumably IN-25, directly target and inhibit this enzymatic activity. This blockade of cap-snatching effectively halts viral gene transcription and replication, leading to a potent antiviral effect.
Figure 1: Mechanism of action of Cap-dependent endonuclease inhibitors.
Comparative In Vivo Efficacy of Cap-Dependent Endonuclease Inhibitors
The following table summarizes the in vivo efficacy of Baloxavir Marboxil in various mouse models of influenza infection. This data provides a benchmark for the expected performance of a potent CEN inhibitor.
| Compound | Animal Model | Influenza Strain | Dosing Regimen | Key Outcomes | Reference |
| Baloxavir Marboxil | Immunocompetent Mice (BALB/c) | A/H1N1, A/H3N2, B | Single oral dose (15-50 mg/kg) | - Significant reduction in lung viral titers (>2-log10 reduction within 24 hours).- Complete prevention of mortality. | [1][2] |
| Baloxavir Marboxil | Immunocompromised Mice (Nude) | A/H1N1 | 10 mg/kg once daily for 28 days | - Significantly increased survival time (median survival of 49 days vs. 5 days for untreated).- Did not completely clear the virus. | [3] |
| Baloxavir Marboxil | Immunocompetent Mice (BALB/c) | Highly Pathogenic Avian Influenza (HPAI) H5N1 | 10 mg/kg, single dose | - Fully protected mice from mortality.- Significantly reduced viral replication in respiratory tract and prevented neuroinvasion. | |
| Baloxavir Marboxil (Combination Therapy) | Immunocompetent Mice (BALB/c) | A/H1N1 | Suboptimal BXM (0.5 mg/kg twice daily) + Oseltamivir | - Additional efficacy in reducing mortality and lung pathology compared to monotherapy. |
Experimental Protocols for In Vivo Validation
Standardized protocols are crucial for the reliable in vivo assessment of CEN inhibitors. Below are detailed methodologies based on published studies with Baloxavir Marboxil, which can be adapted for the evaluation of this compound.
Animal Model
-
Species: Specific-pathogen-free mice (e.g., BALB/c for immunocompetent studies, nude mice for immunocompromised models).
-
Age/Weight: 6-8 weeks old.
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment.
Influenza Virus Infection
-
Virus Strains: A panel of relevant influenza A and B strains, including seasonal (e.g., H1N1, H3N2) and potentially pandemic strains (e.g., H5N1).
-
Inoculation: Intranasal administration of a predetermined lethal or sub-lethal dose of the virus under light anesthesia (e.g., isoflurane).
Treatment Regimen
-
Compound Administration: Oral gavage is a common route for Baloxavir Marboxil and would likely be suitable for other orally bioavailable compounds.
-
Dosing:
-
Prophylactic: Treatment initiated prior to virus infection.
-
Therapeutic: Treatment initiated at various time points post-infection (e.g., 4, 24, 48, 72, 96 hours) to determine the therapeutic window.
-
-
Controls: A vehicle control group and a positive control group (e.g., Baloxavir Marboxil or Oseltamivir) should be included in all experiments.
Endpoint Measurements
-
Survival: Monitor and record daily for a specified period (e.g., 14-21 days).
-
Body Weight: Measure daily as an indicator of morbidity. A predefined weight loss cutoff (e.g., >25%) is often used as a humane endpoint.
-
Viral Titer Determination:
-
Lungs and other relevant tissues (e.g., brain, nasal turbinates) are collected at various time points post-infection.
-
Tissues are homogenized, and viral titers are determined using plaque assays or TCID50 (50% tissue culture infectious dose) assays on susceptible cell lines (e.g., Madin-Darby canine kidney - MDCK cells).
-
-
Lung Pathology: Histopathological examination of lung tissues to assess inflammation and tissue damage.
Figure 2: Experimental workflow for in vivo validation of a CEN inhibitor.
Conclusion
While direct in vivo validation data for this compound is not yet publicly available, the extensive research on Baloxavir Marboxil provides a clear and compelling case for the therapeutic potential of CEN inhibitors. The data presented in this guide highlights the potent antiviral efficacy of this class of drugs in robust animal models of influenza infection. The detailed experimental protocols offer a standardized approach for researchers and drug development professionals to evaluate the in vivo performance of novel CEN inhibitors like IN-25, paving the way for the development of new and effective treatments for influenza.
References
Benchmarking a Novel Cap-Dependent Endonuclease Inhibitor Against the Broad-Spectrum Antiviral Favipiravir
A Comparative Guide for Researchers in Antiviral Drug Development
In the landscape of antiviral therapeutics, particularly against RNA viruses like influenza, two distinct mechanisms have garnered significant attention: the inhibition of the viral RNA-dependent RNA polymerase (RdRp) and the targeting of the cap-dependent endonuclease (CEN). This guide provides a head-to-head comparison of two drugs representing these mechanisms: favipiravir (B1662787), an established broad-spectrum RdRp inhibitor, and Cap-dependent endonuclease-IN-25, a novel and potent CEN inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available preclinical data. It aims to objectively present their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Note on Data Availability: While extensive data is available for the approved drug favipiravir, specific experimental values for this compound, a research compound identified as compound 4 in patent WO2020075080A1, are not broadly published.[1] Therefore, this guide utilizes data from other potent, structurally related macrocyclic CEN inhibitors, such as baloxavir (B560136), to provide a representative benchmark for this class of antiviral agents.
Compound Overview
| Feature | This compound | Favipiravir |
| Drug Class | Cap-dependent Endonuclease (CEN) Inhibitor | RNA-dependent RNA polymerase (RdRp) Inhibitor |
| Chemical Nature | Macrocyclic pyridotriazine derivative[1] | Pyrazinecarboxamide derivative[2] |
| Mechanism | Inhibition of viral "cap-snatching" mechanism | Chain termination and lethal mutagenesis of viral RNA |
| Target | Polymerase acidic (PA) protein endonuclease domain[3][4] | RNA-dependent RNA polymerase (RdRp)[2][5][6] |
| Development Status | Preclinical Research Compound[1] | Approved for influenza in Japan and other countries[2][7] |
Mechanism of Action: Two Strategies to Halt Viral Replication
Both inhibitors effectively halt viral replication but intervene at different stages of the viral mRNA synthesis process within the host cell.
Cap-dependent Endonuclease (CEN) Inhibition: Influenza virus, an orthomyxovirus, utilizes a unique mechanism called "cap-snatching" to initiate the transcription of its genome. The viral polymerase complex, specifically the PA subunit's endonuclease domain, cleaves the 5' cap from host cell pre-mRNAs.[3][4] These capped fragments are then used as primers to synthesize viral mRNA. CEN inhibitors, such as this compound, bind to the active site of the PA endonuclease, preventing this cap-snatching process and thereby blocking viral gene transcription and replication.[4][8]
RNA-dependent RNA Polymerase (RdRp) Inhibition: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2][6] This active metabolite structurally mimics purine (B94841) nucleosides. It competitively inhibits the viral RdRp enzyme, which is essential for replicating the viral RNA genome.[5][6] The incorporation of favipiravir-RTP into a nascent viral RNA strand leads to two primary antiviral effects: it can act as a chain terminator, halting further elongation, or it can induce lethal mutagenesis, causing a high rate of errors in the viral genome that results in non-viable viral progeny.[1][6]
Comparative In Vitro Efficacy
The following table summarizes representative in vitro activity data for potent CEN inhibitors and favipiravir against various strains of influenza A virus. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the drug concentration required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The Selectivity Index (SI), the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Compound Class | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| CEN Inhibitor (Baloxavir) | Influenza A/H1N1pdm09 | MDCK | Plaque Reduction | 0.28 | >10 | >35,700 |
| CEN Inhibitor (Baloxavir) | Influenza A/H3N2 | MDCK | Plaque Reduction | 0.16 | >10 | >62,500 |
| CEN Inhibitor (Baloxavir) | Influenza B/Victoria | MDCK | Plaque Reduction | 3.42 | >10 | >2,920 |
| Favipiravir | Influenza A/H1N1 | MDCK | Plaque Reduction | ~90 - 3500 (0.014-0.55 µg/mL) | >1000 | >285 |
| Favipiravir | Oseltamivir-Resistant A/H1N1 | MDCK | Plaque Reduction | ~150 - 3500 (0.024-0.55 µg/mL) | >1000 | >285 |
Data for CEN Inhibitor (Baloxavir) sourced from[9]. Data for Favipiravir sourced from[10]. Note that EC50 values for favipiravir can vary significantly based on assay conditions.
Experimental Protocols
Accurate benchmarking requires standardized methodologies. Below are detailed protocols for key in vitro assays used to evaluate and compare the antiviral efficacy of these compounds.
Cap-Dependent Endonuclease (CEN) Inhibition Assay (Enzymatic Assay)
This assay directly measures the inhibition of the endonuclease enzyme's activity.
-
Objective: To determine the IC50 value of a CEN inhibitor against the purified viral PA endonuclease domain.
-
Methodology:
-
Enzyme Source: Purified recombinant influenza virus PA endonuclease domain or viral ribonucleoprotein (vRNP) complexes are used as the source of CEN activity.
-
Substrate: A short, capped RNA oligonucleotide labeled with a fluorescent reporter and a quencher (FRET-based assay) is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a reaction buffer containing divalent cations (e.g., Mn2+) required for enzyme activity.
-
Detection: In the absence of an inhibitor, the endonuclease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The signal is measured over time using a plate reader.
-
Analysis: The rate of cleavage is calculated for each inhibitor concentration. The IC50 value—the concentration of the inhibitor that reduces enzyme activity by 50%—is determined by plotting the inhibition percentage against the log of the inhibitor concentration.[10]
-
Plaque Reduction Assay (Cell-Based Assay)
This is the gold standard for assessing an antiviral's ability to inhibit the production of infectious virus particles.
-
Objective: To determine the EC50 value of an antiviral compound.
-
Methodology:
-
Cell Seeding: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The plates are incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (e.g., favipiravir or a CEN inhibitor). Wells with no drug serve as a virus control.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing plaques (zones of cell death) to form.
-
Visualization & Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in each well is counted.
-
Analysis: The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[1]
-
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial for determining the therapeutic window of a compound.
-
Objective: To determine the CC50 value of a compound on the host cell line used in antiviral assays.
-
Methodology:
-
Cell Seeding: Host cells (e.g., MDCK) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. No virus is added. Wells with cells and no compound serve as the control.
-
Incubation: The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Viability Measurement: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Quantification: The formazan is solubilized, and the absorbance is read with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
-
Conclusion
Cap-dependent endonuclease inhibitors and RdRp inhibitors represent two highly effective and distinct strategies for combating influenza and potentially other RNA viruses. CEN inhibitors like this compound and baloxavir demonstrate extremely high potency in vitro, with inhibitory concentrations in the low- to sub-nanomolar range for influenza A viruses. Favipiravir, while generally less potent, offers a broader spectrum of activity against a wide range of RNA viruses. The choice between targeting the endonuclease versus the polymerase for drug development depends on various factors, including the desired spectrum of activity, the potential for resistance development, and the overall safety and pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antiviral candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives | MDPI [mdpi.com]
- 8. czc.hokudai.ac.jp [czc.hokudai.ac.jp]
- 9. Cap-dependent endonuclease-IN-26 I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
Synergistic effects of Cap-dependent endonuclease-IN-25 with other antivirals
A Comparative Guide to the Synergistic Antiviral Effects of Cap-dependent Endonuclease Inhibitors
For researchers and drug development professionals, identifying and characterizing synergistic interactions between antiviral agents is a critical step in developing more effective therapeutic strategies against viral infections. This guide provides a comparative analysis of the synergistic effects of Cap-dependent endonuclease inhibitors, represented by the prominent member of its class, baloxavir (B560136) acid (the active form of baloxavir marboxil), when used in combination with other antiviral drugs against influenza viruses.
Overview of Synergistic Action
Cap-dependent endonuclease inhibitors, such as baloxavir acid, target the "cap-snatching" mechanism essential for influenza virus transcription.[1][2] This distinct mechanism of action, which inhibits the initiation of viral mRNA synthesis, presents a strong rationale for combination therapy with antivirals that target different stages of the viral life cycle, such as neuraminidase inhibitors (NAIs) that block the release of progeny virions.[1][3] Studies have consistently demonstrated that combining a Cap-dependent endonuclease inhibitor with an NAI results in a synergistic reduction of viral replication.[4][5] This synergy not only enhances the antiviral efficacy but also presents a potential strategy to lower the effective doses of individual drugs and mitigate the emergence of drug-resistant viral strains.[4][6]
Quantitative Analysis of Synergistic Effects
The synergistic activity of antiviral drug combinations can be quantified using various methods, with the Combination Index (CI) being a widely accepted metric. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7]
In Vitro Synergistic Effects Against Influenza A (H1N1)pdm09
The following table summarizes the in vitro synergistic effects of baloxavir acid (BXA) in combination with various neuraminidase inhibitors and favipiravir (B1662787) against the influenza A(H1N1)pdm09 strain in Madin-Darby canine kidney (MDCK) cells. The data is based on the inhibition of viral cytopathic effects.
| Drug Combination | Combination Index (CIwt) | Interpretation |
| Baloxavir Acid (BXA) + Oseltamivir (B103847) | 0.48 | Synergistic[4] |
| Baloxavir Acid (BXA) + Zanamivir | 0.40 | Synergistic[4] |
| Baloxavir Acid (BXA) + Peramivir | 0.48 | Synergistic[4] |
| Baloxavir Acid (BXA) + Favipiravir | 0.54 | Synergistic[4] |
| Baloxavir Acid (BXA) + Ribavirin | 1.91 | Antagonistic[4] |
In Vitro Synergistic Effects Against Influenza A (H3N2)
Similar synergistic outcomes were observed when testing against the influenza A(H3N2) strain, as detailed in the table below.
| Drug Combination | Combination Index (CIwt) | Interpretation |
| Baloxavir Acid (BXA) + Oseltamivir | 0.49 | Synergistic[4] |
| Baloxavir Acid (BXA) + Zanamivir | 0.47 | Synergistic[4] |
| Baloxavir Acid (BXA) + Peramivir | 0.42 | Synergistic[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of antiviral synergy.
In Vitro Antiviral Synergy Assay (Cytopathic Effect Inhibition)
This protocol outlines the determination of the 50% effective concentration (EC50) for individual drugs and their combinations based on the inhibition of virus-induced cytopathic effect (CPE).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Influenza A virus strains (e.g., A(H1N1)pdm09, A(H3N2)) are propagated in MDCK cells in the presence of tosyl phenylalanyl chloromethyl ketone (TPCK)-treated trypsin (2 µg/mL). Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay.
-
Drug Preparation: Stock solutions of antiviral drugs (e.g., baloxavir acid, oseltamivir, zanamivir, peramivir, favipiravir, ribavirin) are prepared in dimethyl sulfoxide (B87167) (DMSO) or sterile water and serially diluted to the desired concentrations in infection medium (DMEM with 0.5% bovine serum albumin and TPCK-trypsin).
-
Synergy Assay (Checkerboard Method):
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A two-dimensional checkerboard of drug concentrations is prepared by adding serial dilutions of Drug A along the rows and Drug B along the columns of the 96-well plate.
-
A predetermined multiplicity of infection (MOI) of the influenza virus is added to each well, except for the cell control wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours or until CPE is observed in the virus control wells.
-
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis:
-
The EC50 for each drug alone and in combination is calculated from the dose-response curves.
-
The Combination Index (CI) is calculated using software such as CompuSyn, which is based on the Chou-Talalay method.[4] CI values are used to determine if the drug interaction is synergistic, additive, or antagonistic.
-
In Vivo Antiviral Synergy Study (Mouse Model)
This protocol describes the evaluation of the therapeutic efficacy of antiviral drug combinations in a lethal influenza virus infection model in mice.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used. All animal experiments are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34).
-
Drug Administration:
-
Treatment is initiated at a specified time post-infection (e.g., 24 or 48 hours).
-
Mice are randomly assigned to treatment groups: vehicle control, Drug A monotherapy, Drug B monotherapy, and Drug A + Drug B combination therapy.
-
Drugs (e.g., baloxavir marboxil, oseltamivir phosphate) are administered orally (p.o.) or via another appropriate route at specified dosages and frequencies for a defined duration (e.g., 5 days).
-
-
Efficacy Evaluation:
-
Survival: Mice are monitored daily for morbidity (body weight loss) and mortality for a period of 14-21 days post-infection.
-
Viral Titer in Lungs: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are collected to determine the viral titer by TCID50 assay on MDCK cells.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Differences in body weight and lung viral titers between groups are analyzed using appropriate statistical tests, such as the t-test or ANOVA.
Visualizing Mechanisms and Workflows
Influenza Virus Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the influenza virus replication cycle and highlights the points of intervention for Cap-dependent endonuclease inhibitors and neuraminidase inhibitors.
Caption: Influenza virus replication cycle with antiviral targets.
Experimental Workflow for In Vitro Synergy Analysis
This diagram outlines the typical workflow for assessing the synergistic effects of two antiviral compounds in a cell-based assay.
Caption: Workflow for in vitro antiviral synergy testing.
Logical Relationship of Synergistic Action
The following diagram illustrates the logical relationship between the mechanisms of action of a Cap-dependent endonuclease inhibitor and a neuraminidase inhibitor, leading to a synergistic antiviral effect.
Caption: Logical flow of synergistic antiviral action.
References
- 1. researchgate.net [researchgate.net]
- 2. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cap-dependent Endonuclease-IN-25: A Guide for Laboratory Personnel
For research use only. Not for use in humans or animals.
Pre-Disposal Risk Assessment and Handling
Before beginning any work with Cap-dependent endonuclease-IN-25, a thorough risk assessment is mandatory. Due to its nature as a potent endonuclease inhibitor, it is crucial to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound in any form (solid or in solution).
| PPE Category | Minimum Requirement | Recommended for Handling Powders or Concentrated Solutions |
| Gloves | Nitrile gloves (double-gloving recommended) | Double nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles and face shield |
| Lab Coat | Fully-buttoned laboratory coat | Disposable gown with tight-fitting cuffs |
| Respiratory | Not generally required for solutions in a fume hood | NIOSH-approved respirator (e.g., N95 for powders) |
Engineering Controls: All handling of this compound, especially weighing of the solid form and preparation of solutions, should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Decontaminate: Use an appropriate spill kit for chemical spills. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Clean: Following decontamination, clean the area with a suitable laboratory detergent and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must be handled in a controlled and compliant manner.
Step 1: Inactivation (Recommended but not a substitute for proper disposal)
While not a replacement for compliant hazardous waste disposal, deactivating the biological activity of the endonuclease inhibitor can be a good laboratory practice. The specific method for deactivating this compound is not documented. However, general methods for denaturing small molecules could include treatment with a strong acid or base, or oxidation. This should only be attempted after consulting with your institution's EHS department , as reactions could be unpredictable and potentially hazardous.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Includes unused or expired solid this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
Includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Collect in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., plastic-coated glass or high-density polyethylene).
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or responsible person
-
Step 4: Storage
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Provide secondary containment for liquid waste containers to prevent spills.
Step 5: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocol Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Signaling Pathway and Experimental Workflow Diagrams
As this compound is a chemical compound and not part of a biological signaling pathway, a diagram of a signaling pathway is not applicable. The experimental workflow for its disposal is detailed in the diagram above.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols. The user is solely responsible for compliance with all applicable laws and regulations.
Safeguarding Your Research: Essential Protocols for Handling Cap-dependent Endonuclease-IN-25
For Immediate Implementation: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-25. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent inhibitor of cap-dependent endonuclease (CEN), playing a crucial role in the research of viral infections, particularly those caused by the Orthomyxoviridae family.[1] As a biologically active small molecule, it requires careful handling to minimize exposure and prevent contamination. The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling, and proper disposal methods.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This summary table is based on best practices for handling potent, novel chemical compounds in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double-gloving may be appropriate for handling concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of powdered compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Store: Store the compound in a designated, well-ventilated, and secure area according to the manufacturer's recommendations, typically at room temperature in the continental US.[1]
Preparation of Stock Solutions
The following protocol outlines the general steps for preparing a stock solution from a powdered form of the inhibitor.
-
Pre-calculation: Determine the required mass of the compound and volume of solvent to achieve the desired stock concentration.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powdered compound onto weigh paper or directly into a tared vial.
-
Solubilization: Add the calculated volume of the appropriate solvent to the vial containing the compound.
-
Mixing: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, often -20°C or -80°C, to maintain stability.
Experimental Use
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate buffer or cell culture medium inside a fume hood or biosafety cabinet.
-
Handling: Use appropriate containment procedures, such as working over a disposable absorbent pad, to minimize the spread of potential contamination.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental release and accidental exposure.
Decontamination
-
Surfaces: Decontaminate all work surfaces (e.g., fume hood, benchtop) and non-disposable equipment that came into contact with the compound.
-
Wipe surfaces with a solvent in which the compound is soluble.
-
Follow with a thorough cleaning using soap and water.[2]
-
-
Cleaning Materials: All disposable materials used for cleaning (e.g., wipes, absorbent pads) must be disposed of as hazardous chemical waste.[2]
Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Liquid Waste: Collect all solutions containing the inhibitor in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated disposable materials (e.g., gloves, pipette tips, vials) in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Follow your institution's procedures to arrange for the pickup and disposal of hazardous waste by a certified waste management provider.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
